Bodipy 8-Chloromethane
Beschreibung
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Structure
2D Structure
Eigenschaften
IUPAC Name |
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXASTXHAMZMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479458 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208462-25-3 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bodipy 8-Chloromethane CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BODIPY 8-Chloromethane, a versatile fluorescent probe for biological research. It covers its fundamental properties, chemical reactivity, and applications in labeling biomolecules for cellular imaging and analysis.
Core Properties of this compound
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][] The key characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 208462-25-3 | [3] |
| Molecular Weight | 296.55 g/mol | [3] |
| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [3] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF | [4] |
Reactivity and Bioconjugation
The key feature of this compound for biological applications is the reactive chloromethyl group at the 8-position (meso-position) of the BODIPY core. This group acts as a moderately reactive electrophile, making it suitable for conjugation to various nucleophilic groups found in biomolecules.
Reaction with Thiols
The primary application of the 8-chloromethyl group is its reaction with sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins.[5][6][7][8] This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of proteins at cysteine residues.
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein containing accessible cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
To the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the BODIPY dye's absorbance maximum (around 500 nm).
-
Logical Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Application in Studying Signaling Pathways
Fluorescently labeled biomolecules are crucial tools for elucidating cellular signaling pathways. By conjugating this compound to a protein, antibody, or ligand involved in a specific pathway, researchers can visualize its localization, trafficking, and interactions within living cells using fluorescence microscopy.
For example, a protein involved in a signaling cascade can be labeled to study its translocation from the cytoplasm to the nucleus upon pathway activation. Similarly, a labeled ligand can be used to track the internalization and downstream signaling of its receptor.
Example Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway where a BODIPY-labeled ligand is used to track receptor-mediated endocytosis and subsequent downstream signaling.
Caption: Visualization of a signaling pathway using a BODIPY-labeled ligand.
References
- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unprecedented one-pot sequential thiolate substitutions under mild conditions leading to a red emissive BODIPY dye 3,5,8-tris(PhS)-BODIPY - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
BODIPY 8-Chloromethane: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has emerged as a cornerstone in the development of fluorescent probes due to its exceptional photophysical properties. Characterized by high molar absorption coefficients, sharp emission spectra, and a general insensitivity to solvent polarity, BODIPY dyes are extensively utilized in cellular imaging, diagnostics, and as photosensitizers. This technical guide focuses on BODIPY 8-chloromethane, a derivative functionalized at the meso position, providing an in-depth overview of its anticipated quantum yield and photostability. While specific quantitative data for this particular compound is not extensively documented in peer-reviewed literature, this guide consolidates information on closely related meso-substituted BODIPY dyes to project its performance. Furthermore, it furnishes detailed experimental protocols for the determination of fluorescence quantum yield and photostability, empowering researchers to characterize this and similar probes.
Introduction to BODIPY Dyes
BODIPY dyes are renowned for their robust chemical and photophysical characteristics.[1][2] Their core structure, a dipyrromethene ligand complexed with a BF₂ unit, imparts a rigid, planar geometry that minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[3] The synthetic tractability of the BODIPY core allows for facile functionalization at various positions, enabling the fine-tuning of its spectral and physicochemical properties for specific applications.[4] Substitution at the meso (8) position is a common strategy to modulate the dye's characteristics, including its solubility, and to introduce reactive handles for bioconjugation.[5] The chloromethyl group at the 8-position of this compound serves as a versatile reactive moiety for covalent labeling of biomolecules.
Photophysical Properties: Quantum Yield and Photostability
The fluorescence quantum yield (Φf) and photostability are critical parameters that define the utility of a fluorescent probe. A high quantum yield ensures a bright signal, while high photostability allows for prolonged imaging and repeated measurements without significant signal degradation.
Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. BODIPY dyes are well-known for their high quantum yields, often approaching unity in non-polar solvents.[3][6] While specific data for this compound is scarce, studies on other meso-substituted BODIPY derivatives provide valuable insights. Generally, substitution at the meso-position with alkyl or simple aryl groups has a modest effect on the quantum yield compared to substitutions on the pyrrole (B145914) rings.[4] For instance, a meso-phenyl substituted BODIPY derivative was reported to have a quantum yield of 0.68 in acetonitrile.[7] It is anticipated that this compound would exhibit a similarly high quantum yield, likely in the range of 0.6 to 0.9 in common organic solvents.
Table 1: Photophysical Properties of Representative Meso-Substituted BODIPY Dyes
| Compound | Substituent at meso-position | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| BODIPY Derivative 1 | Phenyl | Acetonitrile | 497 | 513 | 0.68 | [7] |
| BODIPY FL | Butanoic acid | Phosphate-buffered saline | ~500 | ~506 | Approaching 1.0 | [3][8] |
| Meso-substituted BODIPY | 4-methoxycarbonylpropyl | Various | - | 513-520 | ~0.75-1.0 | [2] |
Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. BODIPY dyes generally exhibit excellent photostability, a significant advantage over traditional fluorophores like fluorescein.[1] The meso-substituent can influence photostability; however, simple alkyl or haloalkyl groups are not expected to dramatically alter this inherent stability. The photobleaching of BODIPY dyes is thought to occur primarily from the first excited singlet state.[9]
Quantitative assessment of photostability is often expressed as the photobleaching quantum yield (Φb), which is the number of molecules photobleached per absorbed photon. A lower Φb indicates higher photostability. While a specific Φb for this compound is not available, the general class of BODIPY dyes is known for its low photobleaching propensity.
Experimental Protocols
To facilitate the characterization of this compound and similar derivatives, this section provides detailed methodologies for determining the fluorescence quantum yield and photostability.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[10][11]
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.94)[12]
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard absorb light.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship.
-
Calculate the quantum yield of the this compound (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Caption: Experimental workflow for relative quantum yield determination.
Determination of Photostability (Photobleaching Quantum Yield)
The photostability can be quantified by measuring the photobleaching quantum yield (Φb) through continuous irradiation of the sample.[13]
Materials:
-
This compound solution of known concentration and absorbance
-
Spectroscopic grade solvent
-
Fluorometer with a stable light source (e.g., laser or xenon lamp)
-
Magnetic stirrer and stir bar
-
Actinometer (optional, for absolute light intensity measurement)
Procedure:
-
Prepare a solution of this compound in the desired solvent. The initial absorbance should be recorded.
-
Place the solution in a cuvette inside the fluorometer and stir continuously.
-
Irradiate the sample with a constant intensity light source at the absorption maximum of the dye.
-
Monitor the decrease in fluorescence intensity or absorbance over time.
-
The photobleaching quantum yield (Φb) can be determined from the rate of fluorescence decay and the photon flux. The rate of photobleaching can often be modeled with first-order kinetics.[13] A simplified approach involves comparing the photobleaching rate to that of a known standard under identical conditions.
Caption: Workflow for determining photostability.
Signaling Pathways and Molecular Interactions
The utility of this compound in biological systems stems from its ability to covalently label target molecules. The chloromethane (B1201357) group is a reactive electrophile that can undergo nucleophilic substitution with various nucleophiles present in biomolecules, such as the thiol groups of cysteine residues in proteins or amine groups.
Caption: Covalent labeling of a biomolecule with this compound.
Conclusion
This compound is a promising fluorescent probe that is expected to exhibit the hallmark high quantum yield and excellent photostability characteristic of the BODIPY dye family. While specific quantitative data for this compound remains to be extensively published, the information available for structurally similar meso-substituted BODIPY dyes suggests it will be a high-performance fluorescent label. The detailed experimental protocols provided herein offer a clear roadmap for researchers to fully characterize the photophysical properties of this compound and other novel fluorophores, thereby facilitating their effective implementation in a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thermofisher.com [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to BODIPY 8-Chloromethane Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core has emerged as a versatile and highly valuable scaffold in the development of fluorescent probes and labeling agents.[1][2] Its exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and sharp emission spectra, make it a superior alternative to many traditional fluorophores.[1][] Modifications to the BODIPY core structure allow for the fine-tuning of its spectral and chemical properties, enabling a wide range of applications in biological imaging, sensing, and diagnostics.[4][]
Substitution at the 8-position (meso-position) of the BODIPY core is a particularly effective strategy for modulating its characteristics.[6][7] The introduction of various functional groups at this position can influence the dye's fluorescence quantum yield, Stokes shift, and environmental sensitivity.[6][8][9] Among the various meso-substituted derivatives, BODIPY 8-chloromethane and its analogues represent a key class of reactive fluorescent probes. The chloromethyl group provides a reactive site for covalent attachment to a wide array of nucleophiles, making these compounds ideal for labeling biomolecules such as proteins and peptides.[][10] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives and their analogues.
Core Compound Profile: this compound
This compound is a fluorescent probe characterized by the presence of a reactive chloromethyl group at the meso-position of the BODIPY core.[11][12]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 208462-25-3 | [11][12] |
| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [11] |
| Molecular Weight | 296.55 g/mol | [11] |
| Alternate Name | (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron | [11] |
Photophysical Properties
| Compound/Analogue | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent | Reference(s) |
| Unsubstituted BODIPY | ~500 | ~510-530 | 0.9-1.0 | 7.2 | Various | [1][] |
| 8-Aryl-BODIPY | 504-511 | 504-511 | - | - | Methanol | [14] |
| 8-(p-nitrophenyl)-BODIPY | - | - | ~0.02 (Methanol) to ~0.6 (Hexane) | - | Various | [9] |
| 8-Thienyl-BODIPY | - | - | - | - | Various | [9] |
| 8-Pyridyl-BODIPY | - | - | - | - | Various | [9][15] |
| BODIPY FL | 502 | 510 | 0.9 | 5.7 | Methanol | [1][16] |
| BODIPY TMR | 543 | 569 | - | - | Methanol | [16] |
| BODIPY TR | 592 | 618 | - | - | Methanol | [16] |
| 8-Amino-BODIPY Derivatives | ~365 | ~450 | - | - | Water | [10][17] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 8-substituted BODIPY dyes, including the 8-chloromethane derivative, typically involves the condensation of a suitable acyl chloride or aldehyde with pyrrole (B145914) derivatives, followed by oxidation and complexation with boron trifluoride etherate.[][19][20] A general and efficient method for synthesizing BODIPY dyes involves a one-pot reaction that can be performed under solvent-free or essentially solvent-free conditions, significantly reducing reaction times.[19]
Illustrative Synthetic Pathway
The following diagram outlines a plausible synthetic route to 8-chloromethyl BODIPY based on established methodologies for meso-substituted BODIPYs.
Reactivity of the 8-Chloromethyl Group
The chloromethyl group at the 8-position is an electrophilic site, making it susceptible to nucleophilic substitution reactions.[21] This reactivity is the basis for its use as a labeling agent. It can react with a variety of nucleophiles, including thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or N-termini), and other nucleophilic moieties.[22]
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization of parameters such as dye-to-protein ratio, reaction time, and temperature may be necessary for specific proteins.[10][17][23]
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Dye Preparation: Prepare a stock solution of this compound in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the BODIPY stock solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein can range from 5:1 to 20:1, depending on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the appropriate buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum) and using their respective extinction coefficients.
General Protocol for Live-Cell Imaging
BODIPY derivatives are excellent probes for live-cell imaging due to their high cell permeability and photostability.[4]
-
Cell Culture: Plate cells in a suitable imaging dish or chambered coverglass and grow to the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of the this compound conjugate in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 0.1-2 µM).
-
Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the BODIPY dye.
Structure-Property Relationships
The versatility of the BODIPY core lies in the ability to tune its properties through chemical modification. The following diagram illustrates the logical relationship between structural modifications and the resulting photophysical and chemical properties.
Conclusion
This compound and its analogues are powerful tools for researchers in the life sciences and drug development. Their reactive nature, combined with the excellent photophysical properties of the BODIPY core, makes them highly effective for the fluorescent labeling of biomolecules. This guide has provided an overview of their synthesis, properties, and key applications. While a comprehensive set of quantitative data for the parent 8-chloromethane derivative is not fully available in the literature, the information presented here, based on closely related analogues, provides a strong foundation for its successful application in experimental settings. Further research to quantify the reaction kinetics of this compound with various nucleophiles would be a valuable addition to the field.
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. BODIPY: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]
- 4. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the photophysical properties of BODIPY dyes by substitution at their meso position. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Effects of Substituents on Photophysical and CO-Photoreleasing Properties of 2,6-Substituted meso-Carboxy BODIPY Derivatives [mdpi.com]
- 9. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Higher BODIPY Homologues–Synthesis, Reactivity, and Photoluminescence Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of a Fluorogenic Reactivity Palette for the Study of Nucleophilic Addition Reactions Based on meso-Formyl BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. thermofisher.com [thermofisher.com]
Solubility of BODIPY 8-Chloromethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of BODIPY 8-Chloromethane (also known as 8-chloromethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), a versatile fluorescent probe. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive understanding of its general solubility properties, along with detailed experimental protocols for researchers to determine precise solubility in various solvents.
Core Concepts in BODIPY Dye Solubility
BODIPY dyes, as a class of compounds, are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. However, the parent BODIPY core is inherently hydrophobic, which dictates its solubility profile. Generally, BODIPY dyes exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The solubility of specific derivatives, such as this compound, is influenced by the nature of the substituents on the BODIPY core.
Qualitative Solubility of this compound
Based on the general characteristics of BODIPY dyes and information from suppliers of similar compounds, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are general guidelines, and empirical testing is necessary for precise quantitative values.
| Solvent Category | Solvent | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Moderately Soluble | |
| Acetone | Moderately Soluble | |
| Tetrahydrofuran (THF) | Moderately Soluble | |
| Polar Protic | Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble | |
| Water | Poorly Soluble / Insoluble | |
| Nonpolar | Chloroform | Moderately Soluble |
| Dichloromethane (DCM) | Moderately Soluble | |
| Toluene | Sparingly Soluble | |
| Hexane | Poorly Soluble / Insoluble |
Experimental Protocols for Determining Quantitative Solubility
To obtain precise solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a reliable method using UV-Vis spectrophotometry, which is well-suited for colored compounds like BODIPY dyes.
Protocol: Solubility Determination by UV-Vis Spectrophotometry
This method involves creating a saturated solution of this compound in the solvent of interest and then determining the concentration of the dissolved solute by measuring its absorbance.
Materials and Equipment:
-
This compound
-
A range of analytical grade solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Chloroform, etc.)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vortex mixer or magnetic stirrer with stir bars
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 µm, compatible with the solvent)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (as appropriate for the solvent and wavelength range)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Calibration Curve: a. Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 mg/mL). This may require initial gentle heating or sonication to ensure complete dissolution. b. From the stock solution, prepare a series of dilutions of known concentrations. c. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (typically around 500 nm, but should be determined experimentally). d. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). The slope of this line is the molar absorptivity (ε) if concentration is in molarity, or the specific absorbance if in other units.
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal. c. After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.
-
Measurement of Solute Concentration: a. Carefully withdraw a sample of the supernatant using a syringe. b. Filter the sample through a 0.2 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high absorbance readings. c. Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the λmax. e. Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution. f. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.
Data Presentation:
The determined solubility values should be compiled into a table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., DMSO | e.g., 25 | Calculated Value | Calculated Value |
| e.g., Methanol | e.g., 25 | Calculated Value | Calculated Value |
| ... (other solvents) | ... | ... | ... |
Application: Covalent Labeling of Proteins
This compound is a reactive fluorescent probe. The chloromethyl group at the 8-position can react with nucleophiles, making it suitable for covalently labeling biomolecules. A common application is the labeling of cysteine residues in proteins via a nucleophilic substitution reaction.
Experimental Workflow: Covalent Labeling of a Cysteine-Containing Protein
The following diagram illustrates a typical workflow for the covalent labeling of a protein with this compound.
Caption: Workflow for covalent labeling of a protein with this compound.
This workflow outlines the key steps from preparation of reagents to the analysis of the final fluorescently labeled protein. The chloromethyl group on the BODIPY dye reacts with the thiol group of a cysteine residue on the protein, forming a stable thioether bond and attaching the fluorescent label.
Conclusion
Bodipy 8-Chloromethane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy 8-Chloromethane (4,4-Difluoro-1,3,5,7-tetramethyl-8-(chloromethyl)-4-bora-3a,4a-diaza-s-indacene) is a fluorescent probe belonging to the Bodipy family of dyes. These dyes are well-regarded in the scientific community for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. The chloromethyl group at the 8-position of the Bodipy core provides a reactive site for covalent labeling of nucleophilic residues in biomolecules, particularly cysteine thiols, making it a valuable tool for studying protein structure, function, and trafficking. This guide provides an in-depth overview of its commercial availability, key technical data, and experimental protocols for its application in life sciences research.
Commercial Suppliers
This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Catalog Number | CAS Number |
| MedChemExpress | HY-147177 | 208462-25-3 |
| Biosynth | FB18987 | 208462-25-3 |
| Santa Cruz Biotechnology | sc-214699 | 208462-25-3 |
Physicochemical and Photophysical Properties
Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments. While specific quantitative data for this particular derivative can be limited in readily available literature, general characteristics of the tetramethyl Bodipy core provide a strong indication of its performance.
| Property | Value/Characteristic | Source |
| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [1] |
| Molecular Weight | 296.55 g/mol | [1] |
| CAS Number | 208462-25-3 | [1] |
| Appearance | Solid | General Knowledge |
| Excitation Maximum (λex) | ~500 nm (Green region) | [2][3] |
| Emission Maximum (λem) | ~510-530 nm | [2] |
| Quantum Yield (Φf) | Generally high for Bodipy dyes, often approaching 1.0 in some solvents. | [2][4] |
| Molar Extinction Coefficient (ε) | Typically high for Bodipy dyes (>80,000 cm⁻¹M⁻¹). | [5] |
| Solubility | Soluble in common organic solvents like DMSO and ethanol. Solubility in aqueous buffers is generally low. | [6] |
| Photostability | Bodipy dyes are known for their excellent photostability compared to other common fluorophores like fluorescein (B123965). | [7][8][9] |
| pH Sensitivity | The fluorescence of the Bodipy core is relatively insensitive to pH changes within the physiological range. | [6] |
Note: Specific values for quantum yield and extinction coefficient for this compound may vary depending on the solvent and experimental conditions. Researchers are encouraged to perform their own characterization or consult supplier-specific data.
Experimental Protocols
Synthesis of this compound
The synthesis of 8-substituted Bodipy dyes, including the chloromethyl derivative, typically involves the condensation of a suitable pyrrole (B145914) with an acyl chloride, followed by complexation with boron trifluoride etherate.[10]
A general procedure involves:
-
Condensation: 2,4-Dimethylpyrrole is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of an acid catalyst.
-
Oxidation (if necessary): The resulting dipyrromethane may need to be oxidized to the corresponding dipyrromethene.
-
Complexation: The dipyrromethene intermediate is then treated with a base, such as triethylamine, followed by the addition of boron trifluoride etherate to form the stable Bodipy core.
-
Purification: The final product is typically purified by column chromatography.
Labeling of Cysteine Residues in Proteins
The chloromethyl group of this compound is a reactive electrophile that can undergo nucleophilic substitution with the thiol group of cysteine residues, forming a stable thioether linkage.[11][12] This reaction is a common strategy for site-specific protein labeling.[13][14]
General Protocol:
-
Protein Preparation: Ensure the protein of interest is purified and in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-8.0). If necessary, reduce any disulfide bonds by treating the protein with a reducing agent like DTT or TCEP, followed by its removal.
-
Dye Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight, with gentle mixing and protected from light. The optimal time and temperature should be determined empirically for each protein.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with the excess dye.
-
Purification: Remove the unreacted dye and quenching agent by gel filtration (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Bodipy dye (around 500 nm).
Live-Cell Imaging
This compound can be used as a fluorescent probe in live-cell imaging to study the localization and trafficking of labeled proteins.[15][16]
General Protocol for Live-Cell Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency.
-
Labeling (if applicable): If labeling a specific protein in living cells, express a protein with a unique, accessible cysteine residue. Incubate the cells with a low concentration of this compound (typically in the nanomolar to low micromolar range) in an appropriate imaging buffer for a defined period.
-
Washing: Gently wash the cells with fresh imaging buffer to remove any unbound dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490-500 nm, emission ~510-550 nm).
-
Time-Lapse Imaging: For trafficking studies, acquire images at regular intervals to track the movement of the fluorescently labeled protein.
Application in Studying Ion Channel Structural Rearrangements
One notable application of this compound has been in the study of ion channel dynamics. For instance, it has been used to investigate structural rearrangements of the Ca²⁺- and voltage-activated K⁺ (BK) channel.[4] By labeling specific cysteine residues within the channel protein, changes in the fluorescence of the attached Bodipy dye can report on conformational changes that occur during channel gating. This allows for the optical tracking of protein motions that may not be directly associated with the opening or closing of the ion pore.[17]
Workflow for Studying Ion Channel Trafficking and Dynamics
The study of ion channel trafficking and structural dynamics using fluorescent probes like this compound often involves a combination of molecular biology, cell biology, and advanced microscopy techniques.[3][18]
References
- 1. This compound | 208462-25-3 | FB18987 | Biosynth [biosynth.com]
- 2. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-ET Workflow for Understanding Ion Channels Localization on the Nodes of Ranvier [scirp.org]
- 4. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural rearrangements in single ion channels detected optically in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probing Ion Channel Macromolecular Interactions using Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy 8-Chloromethane: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bodipy 8-Chloromethane (CAS 208462-25-3) is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity, BODIPY dyes are invaluable tools in biological and materials research. The incorporation of a chloromethyl group at the 8-position (meso-position) of the BODIPY core imparts a specific reactivity towards nucleophiles, particularly thiols. This makes this compound an excellent candidate for the targeted labeling of cysteine residues in proteins and other thiol-containing biomolecules. This guide provides an in-depth overview of the safety, handling, physicochemical properties, and a detailed experimental protocol for the application of this compound in protein labeling.
Chemical and Physical Properties
This compound is a structurally well-defined organic molecule with the following key identifiers and properties.
| Property | Value |
| Chemical Name | (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron |
| CAS Number | 208462-25-3 |
| Molecular Formula | C₁₄H₁₆BClF₂N₂ |
| Molecular Weight | 296.55 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in many organic solvents. Water solubility is generally low for unsubstituted BODIPY dyes, but can be improved by the introduction of hydrophilic groups.[1] |
| Spectral Properties | Excitation (λex): Expected in the green region of the spectrum.Emission (λem): Expected in the green region of the spectrum.BODIPY dyes are known for their narrow absorption and emission bands and high fluorescence quantum yields.[2] |
| Photostability | Generally high, a characteristic feature of the BODIPY core.[] |
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following safety information is based on the general properties of BODIPY dyes and the known hazards of alkylating agents like chloromethane. Researchers must consult the supplier-specific SDS upon receipt of the compound and perform a thorough risk assessment before use.
Hazard Identification
Based on the structure and related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:
-
Skin Irritation: BODIPY dyes can cause skin irritation.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Alkylation Hazard: The chloromethyl group is an alkylating agent and may react with biological macromolecules. Alkylating agents are a class of compounds that can be mutagenic, carcinogenic, and cytotoxic. Therefore, appropriate precautions should be taken to avoid exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and dark place to protect from light and moisture.[4]
-
BODIPY dyes are generally photostable, but prolonged exposure to high-intensity light should be avoided to prevent photodegradation.[][5]
Disposal
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
-
Do not dispose of down the drain or in general waste.
Reactivity and Mechanism of Action
The key to the utility of this compound as a fluorescent probe lies in the reactivity of the chloromethyl group at the 8-position. This group is an electrophilic center that readily undergoes nucleophilic substitution reactions.
Reaction with Thiols
The primary application of this compound is the labeling of thiol groups, such as those found in the amino acid cysteine. The lone pair of electrons on the sulfur atom of a deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion. This results in the formation of a stable thioether bond, covalently attaching the BODIPY fluorophore to the target molecule.
Experimental Protocol: Labeling of Cysteine Residues in Proteins
This protocol provides a general guideline for the fluorescent labeling of cysteine residues in a protein using this compound. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) may be necessary for specific proteins.
Materials
-
This compound
-
Protein of interest containing at least one accessible cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure cysteines are in their reduced, reactive state.
-
Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine to stop the reaction.
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted dye.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare a stock solution of the dye.
Procedure
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed before adding the dye, for example, by using a desalting column. TCEP does not need to be removed.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction:
-
Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-20 mM) to the reaction mixture to consume any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum) and using their respective extinction coefficients.
-
Confirm the successful labeling and the integrity of the protein using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.
-
Conclusion
This compound is a valuable tool for researchers in life sciences and drug development, offering a means to fluorescently label proteins and other biomolecules with high specificity at cysteine residues. Its favorable photophysical properties, characteristic of the BODIPY family, ensure bright and stable fluorescence for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. Adherence to proper safety and handling procedures is paramount to mitigate the risks associated with this reactive fluorescent probe. The experimental protocol provided herein serves as a robust starting point for the successful application of this compound in the laboratory.
References
Methodological & Application
Application Note: Protein Labeling using BODIPY™ FL 8-Chloromethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
BODIPY™ (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[] These include high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and remarkable photostability.[2][3] A key advantage of BODIPY dyes is that their fluorescence is largely insensitive to changes in pH and solvent polarity, ensuring consistent performance across various experimental conditions.[4] BODIPY™ FL 8-Chloromethane is a derivative of this class designed for the covalent labeling of proteins. This reagent provides a robust method for attaching a bright, green-fluorescent dye to proteins, enabling their visualization and tracking in a multitude of biological applications.[5]
Principle of the Method
Chemical labeling with BODIPY™ FL 8-Chloromethane involves the formation of a stable, covalent bond between the dye and specific amino acid residues on the target protein.[6] The chloromethane (B1201357) group is a reactive moiety that acts as a mild alkylating agent. It specifically targets nucleophilic side chains of amino acids such as the thiol group of cysteine and the imidazole (B134444) group of histidine. This targeted reaction allows for the specific attachment of the BODIPY™ FL fluorophore to the protein of interest. The stability of the resulting bond ensures that the fluorescent signal remains associated with the protein throughout subsequent experimental manipulations and analyses.[]
Experimental Protocols
Materials and Reagents
-
BODIPY™ FL 8-Chloromethane
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer
-
Fluorometer
Protocol 1: Protein Labeling with BODIPY™ FL 8-Chloromethane
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) that could compete with the labeling reaction.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of BODIPY™ FL 8-Chloromethane in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against the reaction buffer.[7][8] Complete removal of the nonconjugated dye is crucial for accurate determination of the degree of labeling.[9]
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[10]
-
Absorbance Measurements:
-
Calculations:
-
The concentration of the dye is calculated using the Beer-Lambert law:
-
[Dye] (M) = Aₘₐₓ / (ε_dye × path length)
-
Where ε_dye for BODIPY™ FL is approximately 80,000 M⁻¹cm⁻¹.
-
-
The protein concentration must be corrected for the dye's absorbance at 280 nm.[8]
-
[Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For BODIPY™ FL, the CF is approximately 0.15.
-
-
The DOL is the molar ratio of the dye to the protein:
-
DOL = [Dye] / [Protein]
-
-
An ideal DOL is typically between 0.5 and 1.0 for most applications to avoid issues like protein function alteration or fluorescence quenching.[11]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction pH | 7.0 - 8.5 | Mildly alkaline conditions favor the reaction with cysteine and histidine. |
| Incubation Time | 2 hours (RT) to overnight (4°C) | Longer incubation may be needed for less reactive proteins. |
| Optimal Degree of Labeling (DOL) | 0.5 - 1.0 | A DOL > 1 may affect protein function or cause fluorescence quenching.[10][11] |
| BODIPY™ FL Absorbance Max (λₘₐₓ) | ~505 nm | Varies slightly depending on the conjugation and buffer conditions.[11] |
| BODIPY™ FL Emission Max | ~515 nm | |
| Molar Extinction Coefficient (ε_dye) | ~80,000 M⁻¹cm⁻¹ | Used for calculating dye concentration.[4] |
| Correction Factor (CF at 280 nm) | ~0.15 | Accounts for dye absorbance when measuring protein concentration. |
Applications
BODIPY™ FL-labeled proteins are versatile tools for a wide range of biological research applications.[2] Their high brightness and photostability make them ideal for:
-
Fluorescence Microscopy: Visualizing protein localization and trafficking within live or fixed cells.
-
Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of the labeled protein.
-
Protein-Protein Interaction Studies: Monitoring interactions and dynamic processes in real-time.
-
Drug Discovery: Developing high-throughput screening assays to identify molecules that modulate protein function or localization.[4]
Visualizations
Caption: Experimental workflow for labeling proteins with BODIPY FL 8-Chloromethane.
Caption: Covalent labeling of a protein's cysteine residue via alkylation.
References
- 2. mdpi.com [mdpi.com]
- 3. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for Thiol-Reactive Fluorescent Probes in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thiol-reactive fluorescent probes in microscopy. Thiols play a critical role in cellular redox homeostasis, and their detection and quantification are essential in various fields, including cell biology, neuroscience, and drug discovery.
Introduction to Thiol-Reactive Fluorescent Probes
Biological thiols, such as cysteine, homocysteine, and glutathione (B108866) (GSH), are crucial for maintaining cellular redox balance and are involved in numerous physiological and pathological processes. Fluorescent probes that selectively react with the sulfhydryl group (-SH) of thiols have become indispensable tools for their visualization and quantification in live cells and tissues. These probes offer high sensitivity and spatiotemporal resolution, enabling researchers to study the dynamic changes in thiol levels and their implications in health and disease.
The most common thiol-reactive moieties are maleimides and haloacetamides (like iodoacetamides), which form stable thioether bonds with sulfhydryl groups. The choice of a particular probe depends on the specific application, considering factors such as the target thiol, the desired photophysical properties, and the experimental system.
Data Presentation: Photophysical Properties of Common Thiol-Reactive Fluorescent Probes
The selection of a suitable fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of commercially available thiol-reactive fluorescent probes to facilitate comparison.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| Alexa Fluor™ 488 C5 Maleimide (B117702) | Maleimide | 495 | 519 | ~71,000 | ~0.92 | Bright, photostable, and pH-insensitive green fluorescence; ideal for protein labeling and immunofluorescence. |
| BODIPY™ FL Maleimide | Maleimide | 503 | 512 | ~80,000 | ~0.90 | Bright, narrow emission spectrum; suitable for multicolor imaging and fluorescence polarization assays. |
| Fluorescein-5-Maleimide (FITC) | Maleimide | 494 | 518 | ~83,000 | ~0.92 | Widely used green fluorophore; fluorescence is pH-sensitive. |
| Tetramethylrhodamine-5-Maleimide (TMRM) | Maleimide | 555 | 580 | ~92,000 | ~0.40 | Bright orange-red fluorescence; often used for FRET applications. |
| Alexa Fluor™ 594 C5 Maleimide | Maleimide | 590 | 617 | ~92,000 | ~0.66 | Bright and photostable red fluorescence; suitable for multicolor imaging. |
| ThioGlo™ 1 | Maleimide | 379 | 513 | Not Reported | Not Reported | Becomes fluorescent upon reaction with thiols; used for quantification of total thiols. |
| Monobromobimane (B13751) (mBBr) | Haloacetamide | 394 | 490 | ~5,000 | ~0.3 | Cell-permeable and becomes fluorescent after reacting with thiols; used for detecting and quantifying cellular thiols. |
| IAEDANS | Iodoacetamide | 336 | 490 | ~5,700 | 0.2-0.7 | Environment-sensitive probe; fluorescence properties change based on the local environment. |
Experimental Protocols
Protocol 1: Labeling of Proteins with Maleimide Dyes
This protocol describes the general procedure for labeling proteins with maleimide-containing fluorescent dyes.
Materials:
-
Protein of interest containing free thiol groups (cysteine residues)
-
Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5. Degas the buffer before use.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
-
Protocol 2: Live-Cell Imaging of Cellular Thiols
This protocol provides a general guideline for imaging intracellular thiols using a cell-permeable thiol-reactive fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Cell-permeable thiol-reactive fluorescent probe (e.g., monobromobimane or a cell-permeable ThioGlo™ derivative)
-
Cell culture medium
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the thiol-reactive probe in DMSO.
-
Dilute the stock solution to the final working concentration (typically 1-10 µM, but should be optimized for each probe and cell type) in pre-warmed imaging buffer or cell culture medium.
-
Remove the cell culture medium from the cells and wash once with the imaging buffer.
-
Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing solution and wash the cells 2-3 times with the imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Excite the cells at the appropriate wavelength for the chosen probe and collect the emission signal using a suitable filter set.
-
Acquire images using the microscope's software.
-
Protocol 3: Quantification of Total Cellular Thiols
This protocol describes a method to quantify the total thiol content in a cell lysate using a thiol-reactive probe that exhibits a fluorescence increase upon reaction.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™ 1)
-
Glutathione (GSH) standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Harvest the cells and wash them with PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of GSH standard in the lysis buffer.
-
-
Labeling Reaction:
-
Add a specific volume of the cell lysate and the GSH standards to separate wells of the 96-well plate.
-
Add the thiol-reactive fluorescent probe to each well to a final concentration that is in excess of the expected thiol concentration.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
-
-
Quantification:
-
Subtract the background fluorescence (from a well with only lysis buffer and the probe).
-
Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.
-
Determine the thiol concentration in the cell lysates by interpolating their fluorescence values on the standard curve.
-
Normalize the thiol concentration to the total protein concentration of the lysate (determined by a standard protein assay like BCA).
-
Visualizations
Signaling Pathway: Nrf2-Mediated Antioxidant Response
This diagram illustrates the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which involves the modification of thiol groups in its repressor protein, Keap1.
Caption: Nrf2 antioxidant response pathway.
Experimental Workflow: Fluorescence Microscopy of Cellular Thiols
This diagram outlines the key steps involved in a typical fluorescence microscopy experiment using thiol-reactive probes.
Caption: Workflow for thiol imaging.
Logical Relationships: Classification of Thiol-Reactive Probes
This diagram illustrates the classification of thiol-reactive fluorescent probes based on their reactivity and mechanism of action.
Caption: Probe classification diagram.
Application Notes and Protocols for BODIPY™ 8-Chloromethane Staining in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Principle of Staining
BODIPY™ 8-Chloromethane is a fluorescent probe designed for the covalent labeling of intracellular components. The core of this molecule is the BODIPY (boron-dipyrromethene) fluorophore, known for its bright and photostable fluorescence. The key feature of this particular derivative is the chloromethane (B1201357) group at the 8-position of the BODIPY core. This group acts as a reactive site, enabling the dye to form stable covalent bonds with nucleophilic residues within the cell.
The primary targets for BODIPY™ 8-Chloromethane are likely to be thiol groups found in the side chains of cysteine residues in proteins. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloromethane moiety, displacing the chloride and forming a stable thioether bond. This covalent linkage ensures that the fluorescent signal is well-retained within the cell, even after subsequent washing and imaging steps.
Due to its lipophilic nature, the BODIPY™ core can readily cross cell membranes, allowing the probe to access intracellular compartments. Once inside the fixed and permeabilized cell, it can react with its target proteins, providing a fluorescent map of their distribution.
Applications
-
Visualization of Protein Localization: This probe can be used to visualize the subcellular distribution of proteins rich in accessible cysteine residues.
-
Study of Protein Dynamics in Fixed Samples: By labeling proteins at a specific time point before fixation, it may be possible to capture a snapshot of their localization.
-
High-Content Screening: The bright and stable fluorescence of BODIPY™ dyes makes this probe suitable for automated imaging and analysis of protein distribution in response to various treatments.
Spectral Properties
While the exact spectral properties can vary slightly depending on the solvent and local environment, BODIPY dyes typically exhibit excitation and emission in the green to red region of the spectrum. It is recommended to consult the manufacturer's specifications for the precise excitation and emission maxima of BODIPY™ 8-Chloromethane.
Data Presentation
The following table summarizes the recommended starting parameters for BODIPY™ 8-Chloromethane staining in fixed cells. These are general guidelines and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Other fixatives like methanol (B129727) may be used, but PFA is generally recommended for preserving cellular morphology. |
| Fixation Time | 15-20 minutes | At room temperature. |
| Permeabilization Agent | 0.1-0.5% Triton™ X-100 or Saponin (B1150181) in PBS | Triton™ X-100 is a harsher detergent, while saponin is milder and may be preferred for preserving some cellular structures. |
| Permeabilization Time | 10-15 minutes | At room temperature. |
| BODIPY™ 8-Chloromethane Working Concentration | 1-10 µM | Start with a concentration in the middle of this range and optimize based on signal intensity and background. |
| Staining Incubation Time | 30-60 minutes | At room temperature, protected from light. Longer incubation times may increase signal but also background. |
| Staining Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | A neutral to slightly basic pH is generally favorable for the reaction between the chloromethane group and thiols. |
Experimental Protocols
This protocol provides a general procedure for staining adherent cells cultured on coverslips with BODIPY™ 8-Chloromethane.
Required Materials
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.2% Triton™ X-100 in PBS)
-
BODIPY™ 8-Chloromethane stock solution (e.g., 1 mM in anhydrous DMSO)
-
Staining Buffer (PBS, pH 7.2-7.5)
-
Mounting medium (with or without DAPI for nuclear counterstain)
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets
Staining Procedure
-
Cell Preparation:
-
Culture cells on sterile glass coverslips to the desired confluency (typically 60-80%).
-
Gently wash the cells twice with PBS to remove culture medium.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the BODIPY™ 8-Chloromethane working solution by diluting the stock solution in Staining Buffer to the desired final concentration (e.g., 5 µM). Note: Prepare this solution fresh just before use.
-
Incubate the coverslips with the BODIPY™ 8-Chloromethane working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
If desired, a nuclear counterstain like DAPI can be included in the mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the BODIPY dye and any counterstains used.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for staining fixed cells with BODIPY™ 8-Chloromethane.
Proposed Mechanism of Covalent Labeling
Caption: Proposed reaction of BODIPY™ 8-Chloromethane with a protein thiol group.
The Synergy of Click Chemistry and BODIPY Dyes: Innovations in Biomedical Applications
The fusion of click chemistry's efficiency and the exceptional photophysical properties of BODIPY (boron-dipyrromethene) dyes has unlocked a new frontier in the development of advanced probes and theranostic agents for biomedical research and drug development. This powerful combination allows for the straightforward and robust conjugation of BODIPY fluorophores to a wide array of biomolecules, nanoparticles, and therapeutic agents, enabling precise targeting and imaging in complex biological systems. This report details the key applications, experimental protocols, and quantitative data associated with BODIPY derivatives functionalized via click chemistry.
Application Note 1: Targeted Bioimaging of Cancer Cells
Introduction: The overexpression of specific receptors on the surface of cancer cells, such as the epidermal growth factor receptor (EGFR), provides a molecular target for selective imaging agents. By employing click chemistry, BODIPY dyes can be readily conjugated to peptides that exhibit high affinity for these receptors. The resulting fluorescent probes offer enhanced cellular uptake in cancer cells, enabling precise visualization and tracking.
Methodology: A common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. An alkyne-functionalized BODIPY dye is reacted with an azide-modified targeting peptide. The resulting triazole linkage is highly stable under biological conditions, ensuring the integrity of the probe.
Key Findings: Studies have demonstrated that BODIPY-peptide conjugates, particularly those with cyclic peptides, exhibit significantly higher cellular uptake in EGFR-overexpressing cells compared to the unconjugated dye or conjugates with linear peptides.[1][2][3] This enhanced uptake is attributed to the specific binding affinity of the peptide for its receptor. The excellent photophysical properties of BODIPY dyes, such as high fluorescence quantum yields and photostability, allow for high-contrast imaging of cancer cells.[4]
Application Note 2: 'Turn-On' Fluorescent Probes for In Vivo Imaging
Introduction: "Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific target or undergo a particular reaction, thereby minimizing background signal and enhancing sensitivity. Click chemistry, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine-modified BODIPY and a strained alkene (e.g., norbornene), has been successfully utilized to create such probes for in vivo imaging.
Methodology: A tetrazine-quenched BODIPY derivative remains in a non-fluorescent state. Upon reaction with a norbornene-tagged molecule, which can be metabolically incorporated into specific cellular components, the tetrazine is consumed, leading to a significant increase in fluorescence.[5][6]
Key Findings: This strategy has been applied for tumor-specific imaging in mouse models. A near-infrared (NIR) "turn-on" BODIPY probe combined with a norbornene-modified glucosamine (B1671600) derivative, which is metabolically labeled onto cancer cells, demonstrated rapid and sensitive tumor imaging in vivo.[5][6] The NIR emission is particularly advantageous for in vivo applications due to deeper tissue penetration and reduced autofluorescence.
Application Note 3: Photodynamic and Photothermal Therapy Agents
Introduction: BODIPY derivatives can be engineered to act as photosensitizers, generating cytotoxic reactive oxygen species (ROS) upon light activation for photodynamic therapy (PDT), or to convert light into heat for photothermal therapy (PTT).[4] Click chemistry facilitates the incorporation of targeting moieties or the assembly of multifunctional therapeutic agents.
Methodology: Click chemistry can be used to link a photosensitizing BODIPY core to a targeting ligand, enhancing its accumulation in tumor tissue. Alternatively, it can be used to construct more complex systems where a BODIPY-based photosensitizer is combined with a PTT agent.
Key Findings: Researchers have synthesized BODIPY-peptide conjugates that not only target cancer cells but also exhibit phototoxicity upon irradiation.[1][3] Furthermore, a dual PDT/PTT agent was created by using click chemistry to join a diiododistyryl-BODIPY (PDT agent) with a croconaine dye (PTT agent). This synergistic approach enhances the therapeutic efficacy against cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited applications, providing a comparative overview of the performance of different BODIPY-click chemistry conjugates.
Table 1: Photophysical Properties of BODIPY-Peptide Conjugates for Bioimaging
| Conjugate | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Cell Line | Reference |
| BODIPY 1-Linear Peptide | 525 | 540 | - | HEp2 | [2] |
| BODIPY 2-Linear Peptide | 614 | 648 | - | HEp2 | [2] |
| BODIPY 2-Cyclic Peptide | 614 | 648 | - | HEp2 | [2] |
Table 2: Performance of 'Click-On' BODIPY Probes
| Probe System | Fold Fluorescence Enhancement | Target | Application | Reference |
| BODIPY-azide + Alkyne-cholesterol | up to 532-fold | Intracellular membranes | Live cell imaging | [7] |
| BODIPY-tetrazine + Norbornene-glucosamine | Significant NIR fluorescence turn-on | Tumor cells | In vivo tumor imaging | [5] |
Table 3: Yields of BODIPY-Peptide Conjugation via Click Chemistry
| BODIPY Derivative | Peptide | Conjugation Yield | Reference |
| Alkynyl-BODIPY 1 | Azido-Linear Peptide | 70-82% | [1][3] |
| Alkynyl-BODIPY 2 | Azido-Linear Peptide | 70-82% | [1][3] |
| Alkynyl-BODIPY 2 | Azido-Cyclic Peptide | 70-82% | [1][3] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for BODIPY-Peptide Conjugation
This protocol is adapted from the synthesis of EGFR-targeting BODIPY-peptide conjugates.[2]
Materials:
-
Alkynyl-functionalized BODIPY
-
Azido-functionalized peptide
-
Tetrahydrofuran (THF)
-
Deionized water
-
Copper(0) powder
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
L-ascorbic acid
-
DMSO (for dissolving peptide if necessary)
Procedure:
-
Dissolve the alkynyl-functionalized BODIPY and the azido-peptide (1.5 equivalents) in a mixture of THF/H₂O (3:1). If the peptide is not soluble, it can be dissolved in a minimum amount of DMSO before adding to the reaction mixture.
-
Add Cu(0) (1.0 equivalent) to the solution.
-
Prepare a fresh solution of CuSO₄·5H₂O (1.0 equivalent) and L-ascorbic acid (1.0 equivalent) in deionized water.
-
Add the CuSO₄/L-ascorbic acid solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the conjugate using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final BODIPY-peptide conjugate.
Protocol 2: Live Cell Imaging with BODIPY Conjugates
This protocol provides a general guideline for staining and imaging live cells with BODIPY-peptide conjugates.
Materials:
-
Cells of interest (e.g., HEp2 cells) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
BODIPY-peptide conjugate stock solution (e.g., in DMSO)
-
Hoechst dye for nuclear counterstaining (optional)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a working solution of the BODIPY-peptide conjugate in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BODIPY-conjugate working solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
(Optional) For nuclear counterstaining, add Hoechst dye to the cells during the last 15-30 minutes of incubation.
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound probe.
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the BODIPY dye and any counterstains used.
Signaling Pathway Visualization
The targeted delivery of BODIPY conjugates to cancer cells often relies on the interaction between a targeting ligand and its receptor, which can initiate downstream signaling pathways. The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target in cancer therapy and imaging.
References
- 1. Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: BODIPY 8-Chloromethane for Flow Cytometry
References
- 2. tandfonline.com [tandfonline.com]
- 4. [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Modality Imaging with Radiolabeled BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Boron-Dipyrromethene (BODIPY) dyes in dual modality imaging, combining the high sensitivity of nuclear imaging (PET and SPECT) with the high resolution of fluorescence imaging.
Introduction
Dual modality imaging offers a powerful approach in preclinical and clinical research, enabling the visualization of biological processes with complementary information from two different imaging techniques. Radiolabeled BODIPY dyes have emerged as versatile probes for this purpose. Their inherent fluorescence properties are combined with the ability to incorporate a radionuclide, such as Fluorine-18 for Positron Emission Tomography (PET) or Iodine-123/125 for Single Photon Emission Computed Tomography (SPECT). This allows for whole-body, quantitative imaging via nuclear techniques, followed by high-resolution optical imaging of tissues or cells of interest. These probes can be conjugated to targeting moieties, such as peptides or antibodies, to enable specific visualization of molecular targets in applications like oncology.
Key Applications
-
Oncology: Imaging tumor proliferation, angiogenesis, and receptor expression.
-
Drug Development: Assessing drug delivery, target engagement, and pharmacokinetics.
-
Cell Tracking: Monitoring the fate and migration of labeled cells in vivo.
Data Presentation
Table 1: Properties of Selected Radiolabeled BODIPY Dyes
| Probe Name | Radionuclide | Targeting Moiety | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Fluorescence λex/λem (nm) | Quantum Yield (Φ) | Reference |
| [¹⁸F]BODIPY | ¹⁸F | None | meso-phenol-BODIPY | Isotopic Exchange (In(OTf)₃) | 27-39% (decay-corrected) | Not Reported | ~500 / ~510 | Not Reported | [1] |
| [¹⁸F]BODIPY-R6G-RGD | ¹⁸F | c(RGDyK) peptide | BODIPY® R6G-NHS | Isotopic Exchange (SnCl₄) & Conjugation | 82% (conjugation) | Not Reported | ~525 / ~545 | Not Reported | [2] |
| [¹²⁵I]BODIPY-NHS | ¹²⁵I | NHS Ester | BODIPY-NHS | Electrophilic Iodination | 48% | Not Reported | Not Reported | Not Reported | [1] |
| [¹²³I]BODIPY-Trastuzumab | ¹²³I | Trastuzumab | [¹²³I]BODIPY-NHS | Conjugation | High | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Ex Vivo Biodistribution of [¹⁸F]BODIPY-RGD in U87MG Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 30 min p.i. | 60 min p.i. | 90 min p.i. | 120 min p.i. | Reference |
| Blood | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | [4][5] |
| Heart | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | [4][5] |
| Lung | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 | [4][5] |
| Liver | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.2 ± 0.4 | 1.8 ± 0.3 | [4][5] |
| Spleen | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 | [4][5] |
| Kidney | 10.2 ± 1.5 | 8.5 ± 1.2 | 6.8 ± 1.0 | 5.5 ± 0.8 | [4][5] |
| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | [4][5] |
| Bone | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.0 ± 0.5 | 2.2 ± 0.6 | [4][5] |
| Tumor (U87MG) | 6.3 ± 0.1 | 4.5 ± 0.9 | 3.2 ± 0.6 | 2.2 ± 0.3 | [4][5] |
| Tumor/Blood Ratio | 3.5 | 4.1 | 4.0 | 3.7 | [4][5] |
| Tumor/Muscle Ratio | 7.9 | 7.5 | 8.0 | 7.3 | [4][5] |
Data are presented as mean ± standard deviation (n=3-4 mice per group). p.i. = post-injection.
Experimental Protocols
Protocol 1: ¹⁸F-Radiolabeling of a BODIPY Dye via Isotopic Exchange
This protocol describes a simplified method for the ¹⁸F-labeling of BODIPY dyes using indium salts as a Lewis acid mediator.[1][6]
Materials and Equipment:
-
BODIPY precursor (e.g., meso-phenol-BODIPY)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Water (H₂O)
-
C18 Sep-Pak cartridge
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system with a radioactivity detector
-
Vortex mixer
-
Heating block
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a QMA cartridge.
-
Wash the cartridge with anhydrous acetonitrile.
-
Elute the [¹⁸F]fluoride from the QMA cartridge using a solution of In(OTf)₃ in a mixture of CH₃CN and H₂O.
-
-
Azeotropic Drying:
-
Transfer the eluted [¹⁸F]fluoride/In(OTf)₃ solution to a reaction vessel.
-
Azeotropically dry the mixture by heating at 110°C under a stream of nitrogen or argon, with the addition of anhydrous acetonitrile (3 x 1 mL).
-
-
Radiolabeling Reaction:
-
Dissolve the BODIPY precursor (e.g., 1-2 mg) in anhydrous acetonitrile (0.5 mL).
-
Add the solution of the BODIPY precursor to the dried [¹⁸F]fluoride/In(OTf)₃ residue.
-
Heat the reaction mixture at 80-100°C for 10-15 minutes.
-
-
Purification:
-
Dilute the reaction mixture with water (5 mL).
-
Load the diluted solution onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elute the [¹⁸F]BODIPY product from the cartridge with ethanol (B145695) or acetonitrile.
-
-
Quality Control:
-
Analyze the radiochemical purity and identity of the final product by radio-HPLC.
-
Workflow for the ¹⁸F-Radiolabeling of BODIPY Dyes.
Protocol 2: Synthesis and Radiolabeling of [¹⁸F]BODIPY-RGD for Tumor Imaging
This protocol describes the synthesis of a c(RGDyK) peptide conjugated to a BODIPY dye and its subsequent ¹⁸F-radiolabeling.[2]
Materials and Equipment:
-
BODIPY® R6G-NHS ester
-
c(RGDyK) peptide
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Tin(IV) chloride (SnCl₄) solution in dichloromethane (B109758)
-
[¹⁸F]Fluoride
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system (preparative and analytical) with UV and radioactivity detectors
-
Lyophilizer
Procedure:
-
Conjugation of BODIPY-NHS to c(RGDyK):
-
Dissolve c(RGDyK) peptide in anhydrous DMF.
-
Add DIPEA to the peptide solution to adjust the pH to ~8-9.
-
Add a solution of BODIPY® R6G-NHS ester in anhydrous DMF to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Purify the BODIPY-RGD conjugate by preparative HPLC.
-
Lyophilize the purified product to obtain a solid powder.
-
-
¹⁸F-Radiolabeling of BODIPY-RGD:
-
Prepare anhydrous [¹⁸F]fluoride as described in Protocol 1 (azeotropic drying).
-
Dissolve the BODIPY-RGD conjugate (0.5-1 mg) in anhydrous acetonitrile.
-
Add a solution of SnCl₄ in dichloromethane to the dried [¹⁸F]fluoride.
-
Add the BODIPY-RGD solution to the [¹⁸F]F⁻/SnCl₄ mixture.
-
Heat the reaction at 85°C for 10 minutes.
-
Quench the reaction with water.
-
-
Purification of [¹⁸F]BODIPY-RGD:
-
Purify the crude reaction mixture using a C18 SPE cartridge, eluting with ethanol or acetonitrile.
-
Further purify the product using preparative HPLC.
-
Formulate the final product in a suitable buffer (e.g., saline with 5-10% ethanol) for in vivo studies.
-
-
Quality Control:
-
Determine the radiochemical purity, specific activity, and identity of [¹⁸F]BODIPY-RGD by analytical radio-HPLC.
-
Synthesis of [¹⁸F]BODIPY-RGD.
Protocol 3: In Vitro Cell Uptake Assay
This protocol describes a general method for evaluating the cellular uptake of radiolabeled BODIPY probes in cancer cell lines.[7][8]
Materials and Equipment:
-
Cancer cell line of interest (e.g., U87MG, HER2-positive cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
[¹⁸F]BODIPY or [¹²³I]BODIPY labeled probe
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO₂)
-
Gamma counter or liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 24-well plates at a density of 1-2 x 10⁵ cells per well.
-
Allow the cells to attach and grow for 24-48 hours in a CO₂ incubator.
-
-
Cell Uptake Assay:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing the radiolabeled BODIPY probe (e.g., 37 kBq/well) to each well.
-
For blocking experiments, pre-incubate a set of wells with a high concentration of the non-radiolabeled targeting moiety (e.g., 100-fold excess of c(RGDyK) or trastuzumab) for 30 minutes before adding the radiolabeled probe.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Washing and Lysis:
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity.
-
Add cell lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.
-
-
Radioactivity Measurement:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each lysate using a protein assay.
-
-
Data Analysis:
-
Express the cell uptake as a percentage of the added dose per microgram of protein (%AD/µg protein).
-
Compare the uptake in the presence and absence of the blocking agent to determine the specificity of the probe.
-
In Vitro Cell Uptake Assay Workflow.
Protocol 4: In Vivo PET/CT and SPECT/CT Imaging
This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice with radiolabeled BODIPY probes.
Materials and Equipment:
-
Tumor-bearing mice (e.g., U87MG or HER2-positive xenografts)
-
[¹⁸F]BODIPY-RGD or [¹²³I]BODIPY-Trastuzumab
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT or SPECT/CT scanner
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before imaging to reduce background signal, especially for ¹⁸F-labeled probes.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
-
Probe Administration:
-
Administer the radiolabeled BODIPY probe (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire whole-body static or dynamic PET/CT or SPECT/CT scans at desired time points post-injection (e.g., 30, 60, 120 minutes for ¹⁸F-probes; 4, 24, 48 hours for ¹²³I-probes).
-
For CT, a low-dose scan is typically acquired for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET or SPECT images using appropriate algorithms (e.g., OSEM).
-
Co-register the nuclear and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs to quantify the radioactivity uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Following the final imaging session, euthanize the mouse.
-
Dissect the tumor and major organs.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in vivo imaging data.
-
In Vivo Imaging Workflow.
Conclusion
Radiolabeled BODIPY dyes represent a promising class of probes for dual modality imaging. The protocols and data presented here provide a foundation for researchers to design and execute their own studies, leveraging the unique advantages of combining nuclear and optical imaging for a wide range of biomedical applications. Careful optimization of radiolabeling, purification, and imaging parameters will be crucial for achieving high-quality and reproducible results.
References
- 1. A simplified radiosynthetic approach to 18F-labelling BODIPY dyes using indium salts as ideal Lewis acid mediators [harvest.usask.ca]
- 2. Lewis Acid-Assisted Isotopic 18F-19F Exchange in BODIPY Dyes: Facile Generation of Positron Emission Tomography/Fluorescence Dual Modality Agents for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
Application Notes and Protocols: BODIPY Probes for Sensing Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (•O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and singlet oxygen (¹O₂). While essential for various signaling pathways, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2] Consequently, the accurate detection and quantification of ROS in biological systems are crucial for understanding disease mechanisms and developing therapeutic strategies.
Boron-dipyrromethene (BODIPY) dyes have emerged as a superior class of fluorescent probes for ROS detection.[1] They possess remarkable photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and excellent photostability and chemical stability.[1][3][4][5] Their core structure can be readily modified, allowing for the development of probes that are highly selective for specific ROS and can be targeted to subcellular compartments like mitochondria, the primary site of ROS production.[1][6]
Principle of Detection
BODIPY-based ROS probes are engineered to exhibit a change in their fluorescent properties upon reaction with a specific reactive oxygen species. The most common sensing mechanisms include:
-
Ratiometric Sensing: These probes display a shift in their fluorescence emission or excitation wavelength upon reacting with ROS. This allows for quantification of ROS levels by calculating the ratio of fluorescence intensities at two different wavelengths, which minimizes artifacts from variations in probe concentration, photobleaching, or instrument settings. A prime example is C11-BODIPY™ 581/591, which shifts from red to green fluorescence upon oxidation.[7][8]
-
"Turn-On" Fluorescence: In this design, the probe is initially non-fluorescent or weakly fluorescent. Reaction with ROS cleaves a specific quenching moiety or alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity.[1] This "off-on" switch provides a high signal-to-noise ratio. Common strategies to achieve this include modulating Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1][9]
Common BODIPY Probes for ROS Detection
A variety of BODIPY probes have been synthesized to detect specific ROS. The table below summarizes the properties of several common probes.
| Probe Name | Target ROS | Sensing Mechanism | Excitation (nm) (Unreacted → Reacted) | Emission (nm) (Unreacted → Reacted) | Key Features |
| BODIPY™ 581/591 C11 | Lipid Peroxyl Radicals | Ratiometric | 581 → 500[8][10] | 591 → 510[8][10] | Lipophilic probe for membrane lipid peroxidation; widely used for ferroptosis detection.[7][8][11] |
| BODIPY-DAMN | Hypochlorite (ClO⁻) | Turn-On | ~525 | ~545 | "Off-On" fluorescence response with a detection limit of 298 nM.[1] |
| BODIPY-Benzil Probes | Hydrogen Peroxide (H₂O₂) | Turn-On | ~500 | ~515 | H₂O₂ selectively oxidizes the benzil (B1666583) moiety, releasing the fluorescent BODIPY core.[12][13] |
| Ph₃P-BODIPY Probes | Hydroxyl Radical (•OH) | Turn-On | ~580 | ~650 | Designed for high sensitivity and selectivity for the highly reactive hydroxyl radical.[5][14] |
| Lyso-DHP | Nitric Oxide (NO) | Turn-On | ~500 | ~520 | Lysosome-targetable probe with a >140-fold fluorescence enhancement.[1] |
Application Focus: Lipid Peroxidation and Ferroptosis with C11-BODIPY™ 581/591
A major application of BODIPY probes is the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[7][11][15] The probe C11-BODIPY™ 581/591 is a lipophilic fatty acid analog that readily incorporates into cellular membranes.[7][16] In its native, reduced state, it fluoresces red (~591 nm). Upon reaction with lipid peroxyl radicals, the polyunsaturated butadienyl portion of the molecule is oxidized, causing a dramatic shift in fluorescence to green (~510 nm).[7][8] This ratiometric shift provides a robust method for quantifying the extent of lipid peroxidation.[11][15]
Experimental Protocols
Note: Optimal probe concentration and incubation times may vary by cell type and experimental conditions. A preliminary optimization experiment is recommended.
Protocol 1: General Workflow for ROS Detection in Live Cells
This protocol provides a general framework for using BODIPY probes to detect ROS by fluorescence microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycinnamyl Derived BODIPY as a Lipophilic Fluorescence Probe for Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ROS generating BODIPY loaded nanoparticles for photodynamic eradication of biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive BODIPY-based fluorescent probe for detecting endogenous hydroxyl radicals in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05378C [pubs.rsc.org]
- 6. BODIPY: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
BODIPY Dyes in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes have emerged as a promising class of photosensitizers for Photodynamic Therapy (PDT). Their attractive photophysical properties, including high molar extinction coefficients, sharp absorption and emission bands, and good photostability, make them excellent candidates for this therapeutic modality.[1][2][3] Unlike many traditional photosensitizers, the BODIPY core can be readily modified to enhance its efficacy in PDT. A key strategy involves the introduction of heavy atoms, such as iodine or bromine, which promotes intersystem crossing (ISC) from the photo-excited singlet state to a longer-lived triplet state.[1][3] This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS), the primary effectors of photodynamic damage to target cells.[3][4]
These application notes provide an overview of the use of BODIPY dyes in PDT, including their mechanism of action, key quantitative data for a selection of derivatives, and detailed protocols for their evaluation.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of BODIPY dyes in PDT is initiated by the absorption of light of a specific wavelength. This elevates the BODIPY molecule from its ground singlet state (S₀) to an excited singlet state (S₁). While the molecule can relax back to the ground state via fluorescence, for effective PDT, it must undergo intersystem crossing (ISC) to a triplet state (T₁). The "heavy-atom effect," achieved by incorporating atoms like iodine or bromine into the BODIPY structure, significantly enhances the probability of this transition.[1][3] The long-lived triplet state of the BODIPY dye can then interact with ground-state molecular oxygen (³O₂) through two primary mechanisms:
-
Type II Reaction: Energy transfer from the triplet-state photosensitizer to ³O₂ generates highly reactive singlet oxygen (¹O₂). This is the predominant and most crucial process in BODIPY-mediated PDT.[5]
-
Type I Reaction: The excited photosensitizer can also react directly with biological substrates, leading to the formation of other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.
The generated ¹O₂ and other ROS are highly cytotoxic, causing damage to cellular components like lipids, proteins, and nucleic acids. This oxidative stress ultimately triggers various cell death pathways, including apoptosis, necrosis, and autophagy, leading to the destruction of the targeted tumor cells.[4][5][6]
Data Presentation: Photophysical and Photobiological Properties
The efficacy of a BODIPY-based photosensitizer is determined by its photophysical and photobiological characteristics. The following tables summarize key quantitative data for a selection of BODIPY derivatives that have been investigated for PDT applications.
Table 1: Photophysical Properties of Selected BODIPY Photosensitizers
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF (%) | ΦΔ (%) | Reference |
| AmH | Methanol | 498 | 509 | 85 | - | [2] |
| AmBr | Methanol | 518 | 529 | 35 | 48 | [2] |
| AmI | Methanol | 528 | 539 | 15 | 75 | [2] |
| BODIPY 1 | Toluene | 525 | 545 | 7.1 | 64 | [7] |
| BODIPY 2 | Toluene | 540 | 560 | < 1 | 82 | [7] |
| BODIPY 3 | Toluene | 530 | 550 | < 1 | 85 | [7] |
| BDPI | Acetonitrile | 532 | 555 | 10 | 73 | [5] |
| BBDPI | Acetonitrile | 535 | 558 | 5 | 75 | [5] |
λabs: Maximum absorption wavelength; λem: Maximum emission wavelength; ΦF: Fluorescence quantum yield; ΦΔ: Singlet oxygen quantum yield.
Table 2: In Vitro Photodynamic Efficacy (IC50 Values) of Selected BODIPY Photosensitizers
| Compound | Cell Line | IC50 (nM) | Light Dose | Reference |
| AmBr | HeLa | 110 | 520 nm, 10 min | [8] |
| AmI | HeLa | 90 | 520 nm, 10 min | [8] |
| AmBr | MCF-7 | 130 | 520 nm, 10 min | [8] |
| AmI | MCF-7 | 100 | 520 nm, 10 min | [8] |
| BODIPY 1 | 4T1 | 2050 | 2 J/cm² | [7] |
| BODIPY 3 | 4T1 | 880 | 2 J/cm² | [7] |
| BDPI | HeLa | 1000 | - | [5] |
| IY-IY-PDT | - | 350 | - | [9] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a Di-iodo-BODIPY Photosensitizer
This protocol describes a general procedure for the synthesis of a di-iodo-BODIPY derivative, a common strategy to enhance singlet oxygen generation.
Materials:
-
Propargylated BODIPY derivative
-
Copper(I) iodide (CuI)
-
Dry Tetrahydrofuran (THF)
-
Dry Triethylamine (B128534) (Et₃N)
-
Schlenk line and inert nitrogen atmosphere
Procedure:
-
Dissolve the propargylated di-iodo-BODIPY derivative (1 equivalent), 1-(azidomethyl)pyrene (2 equivalents), and copper(I) iodide (2 equivalents) in dry THF under an inert nitrogen atmosphere in a Schlenk flask.
-
Add dry triethylamine (50 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature in the dark for approximately 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using column chromatography on silica (B1680970) gel.
This is a representative synthesis; specific reaction conditions may vary depending on the starting materials.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol outlines the relative method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical quencher.
Materials:
-
BODIPY photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the BODIPY photosensitizer, the reference photosensitizer, and DPBF in a suitable solvent (e.g., ethanol). All solutions containing DPBF should be prepared and kept in the dark.
-
In a quartz cuvette, prepare a solution containing the BODIPY photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) should be recorded.
-
Irradiate the solution with a light source at the absorption maximum of the photosensitizer.
-
At regular time intervals, record the absorption spectrum and monitor the decrease in the absorbance of DPBF.
-
Repeat the experiment using the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (ΦΔ) of the BODIPY photosensitizer is calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k (sample) / k (reference)) × (I (reference) / I (sample)) where k is the slope of the plot of DPBF absorbance vs. time, and I is the light intensity absorbed by the photosensitizer.
Protocol 3: In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
BODIPY photosensitizer stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Plate reader
-
Light source for irradiation
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the BODIPY photosensitizer and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include a "dark control" group that is treated with the photosensitizer but not exposed to light, and an untreated control group.
-
Irradiation: Aspirate the medium containing the photosensitizer and replace it with fresh medium. Expose the designated plates to a light source with the appropriate wavelength and light dose. Keep the "dark control" plates covered.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) can then be determined.
Protocol 4: Cellular Uptake and Localization
This protocol describes how to visualize the intracellular accumulation and localization of fluorescent BODIPY dyes.
Materials:
-
Cancer cell line
-
BODIPY photosensitizer
-
Confocal laser scanning microscope (CLSM)
-
Glass-bottom dishes or chamber slides
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
DAPI or Hoechst for nuclear staining
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubate the cells with the BODIPY photosensitizer at a specific concentration and for various time points.
-
For co-localization studies, incubate the cells with an organelle-specific tracker (B12436777) according to the manufacturer's protocol.
-
Wash the cells with PBS to remove the excess dye.
-
Add fresh medium or a suitable imaging buffer.
-
Visualize the cells using a confocal microscope. The fluorescence of the BODIPY dye will indicate its cellular uptake and distribution. Co-localization with organelle trackers will reveal its subcellular localization.
PDT-Induced Cell Death Signaling Pathways
BODIPY-mediated PDT can induce various forms of cell death, primarily apoptosis, necrosis, and autophagy. The predominant pathway often depends on the specific BODIPY derivative, its subcellular localization, and the light dose administered.
Apoptosis
Apoptosis, or programmed cell death, is a common outcome of PDT. It can be initiated through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: ROS generation in or near the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic (Death Receptor) Pathway: PDT can also lead to the upregulation of death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8 and subsequently caspase-3.
Necrosis
At high PDT doses, or when apoptotic pathways are inhibited, cells may undergo necrosis. This is a form of unregulated cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.
Autophagy
Autophagy is a cellular self-digestion process that can have a dual role in PDT. It can act as a survival mechanism by removing damaged organelles and proteins, or it can contribute to cell death. PDT-induced ROS can trigger autophagy through the modulation of key signaling pathways such as the AMPK/mTOR and Akt/mTOR pathways.
Conclusion
BODIPY dyes represent a versatile and highly tunable platform for the development of next-generation photosensitizers for photodynamic therapy. Their excellent photophysical properties, coupled with the ability to systematically modify their structure to enhance singlet oxygen generation and target specific cellular compartments, underscore their significant potential in cancer treatment and other biomedical applications. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this exciting field. Further research into novel BODIPY derivatives and their in vivo applications will undoubtedly continue to advance the field of photodynamic therapy.
References
- 1. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy [mdpi.com]
- 2. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Efficient Diiodo-BODIPY in vitro Phototoxicity to Cancer Cells by Carbon Nano-Onions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BODIPY-Based Fluorescent Sensors for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BODIPY (boron-dipyrromethene) based fluorescent sensors in the detection of various metal ions. BODIPY dyes are a versatile class of fluorophores known for their sharp emission spectra, high fluorescence quantum yields, and good photostability, making them excellent candidates for developing sensitive and selective chemosensors.
Introduction to BODIPY-Based Metal Ion Sensing
BODIPY-based sensors are designed by functionalizing the BODIPY core with a specific metal ion chelator. The interaction between the sensor and the target metal ion leads to a detectable change in the fluorescence properties of the BODIPY fluorophore. Common signaling mechanisms include:
-
Photoinduced Electron Transfer (PET): In the absence of the metal ion, the fluorescence of the BODIPY core is quenched by the chelator through PET. Upon binding to the metal ion, the PET process is inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electron-donating or -withdrawing properties of the chelator, leading to a shift in the emission wavelength and enabling ratiometric detection.
-
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Metal ion binding can induce a conformational change that alters the distance between the donor and acceptor, thus changing the FRET efficiency.
-
Fluorescence Quenching: Coordination of a metal ion, particularly a paramagnetic species like Fe³⁺ or Cu²⁺, can lead to a decrease in the fluorescence intensity.
The choice of the chelating unit is crucial for the selectivity of the sensor towards a specific metal ion. Various chelators, such as those containing nitrogen, sulfur, or oxygen donor atoms, have been employed to achieve high selectivity for different metal ions.
Quantitative Data of Representative BODIPY-Based Metal Ion Sensors
The following tables summarize the key performance characteristics of several recently developed BODIPY-based fluorescent sensors for the detection of various metal ions.
Table 1: BODIPY-Based Sensors for Ferric (Fe³⁺) and Copper (Cu²⁺) Ions
| Sensor Name | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (K) | Solvent System | Reference |
| BODIPY-CL | Fe³⁺ | Fluorescence Quenching | 2.9 µM | - | CH₃CN/PBS | [1] |
| BODIPY-cryptand | Fe³⁺ | Fluorescence Turn-on | - | - | H₂O/CH₃CN | [2] |
| BODIPY-PH | Fe³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.58 µM | 5.4 x 10⁴ M⁻¹ | Acetonitrile (B52724)/Water | [3] |
| Polymeric BODIPY | Fe³⁺ | Fluorescence Quenching | 0.14 µM | - | DMF Buffer | [4] |
| t-BODIPY | Cu²⁺ | Fluorescence Quenching | 0.54 µM | 1.68 x 10⁵ M⁻¹ (Ksv) | Half-aqueous medium | [5][6] |
Table 2: BODIPY-Based Sensors for Zinc (Zn²⁺) and Mercury (Hg²⁺) Ions
| Sensor Name | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (K) | Solvent System | Reference |
| BNDP | Zn²⁺ | Ratiometric | Low nano-molar affinity | - | - | [7] |
| BAN Nanoparticles | Zn²⁺ | Fluorescence Turn-on | 61.3 nM | - | Aqueous medium | [8] |
| 8-methylthio-BODIPY | Hg²⁺ | Ratiometric (Hydrolysis) | 1 ppb (approx. 5 nM) | - | - | [9][10] |
| M1 (thiosemicarbazide) | Hg²⁺ | Fluorescence Turn-off | 0.49 µM | 2.98 x 10⁴ M⁻¹ | DMF/H₂O | [11] |
| Carboxyl-thiol BODIPY | Hg²⁺ | Fluorescence Turn-on | 5.7 nM | - | Aqueous solution | [12] |
| 2-amino-1,3-propanediol-BODIPY | Hg²⁺ | Fluorescence Turn-on | - | 7.36 x 10⁴ M⁻¹ | Polar solvents | [13] |
Table 3: BODIPY-Based Sensors for Other Metal Ions
| Sensor Name | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Dissociation Constant (Kd) | Solvent System | Reference |
| DPA-BODIPY | Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | Ratiometric | - | 4 µM (Hg²⁺) to 48 µM (Zn²⁺) | Acetonitrile | [14] |
| BOPA | Pb²⁺, Ba²⁺, Cr³⁺, Cd²⁺, Hg²⁺, Zn²⁺ | Fluorescence Turn-on | 15.99 to 43.57 nM | - | - | [15] |
| BOD-AP | Au³⁺ | Fluorescence Turn-on | 17 nM | - | Phosphate buffer/EtOH | [16] |
Signaling Pathways and Experimental Workflows
Signaling Mechanisms
Caption: Common signaling mechanisms in BODIPY-based metal ion sensors.
Experimental Workflow
Caption: General experimental workflow for developing and applying BODIPY sensors.
Experimental Protocols
Protocol 1: General Synthesis of a BODIPY-Chelator Conjugate
This protocol provides a generalized procedure for the synthesis of a BODIPY sensor. Specific reaction conditions (e.g., temperature, reaction time, solvents) may need to be optimized for different starting materials.
Materials:
-
BODIPY precursor (e.g., meso-chloromethyl-BODIPY)
-
Chelating ligand with a reactive group (e.g., amine, thiol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., K₂CO₃, Triethylamine (TEA))
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the BODIPY precursor in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the chelating ligand and the base to the solution.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically a few hours).[16]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metal Ion Sensing
This protocol describes the general procedure for evaluating the sensing properties of a BODIPY probe in solution.
Materials:
-
Stock solution of the BODIPY sensor (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or buffer).[1]
-
Buffer solution (e.g., PBS, HEPES, pH 7.4).
-
Spectrophotometer and spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the working solution: Prepare a dilute working solution of the BODIPY sensor (e.g., 10 µM) in the desired buffer system. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1% v/v) to minimize its effect on the measurements.
-
Fluorescence Titration:
-
Place the sensor working solution in a quartz cuvette.
-
Record the initial absorption and fluorescence spectra. For fluorescence, use an appropriate excitation wavelength determined from the absorption spectrum.[3]
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 30 seconds to a few minutes) before recording the spectra.[16]
-
Continue the additions until no further significant change in the spectra is observed.
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a fixed concentration of various potentially interfering metal ions (typically in excess, e.g., 10 equivalents).
-
Record the fluorescence intensity of each solution.
-
To these solutions, add the target metal ion and record the fluorescence intensity again to assess the sensor's response in the presence of other ions.[1][16]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the concentration of the metal ion to determine the linear range.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).[16]
-
Determine the binding stoichiometry using a Job's plot and calculate the binding constant from the titration data using appropriate models (e.g., Benesi-Hildebrand).[3][16]
-
Protocol 3: Cellular Imaging of Metal Ions
This protocol outlines the steps for using a BODIPY sensor to visualize metal ions in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116).
-
Complete cell culture medium.
-
96-well plates or chambered coverglass for microscopy.
-
BODIPY sensor stock solution (in DMSO).
-
Metal ion solution or a compound that modulates intracellular metal ion concentration.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Seed the cells in the chosen imaging plates and culture them in a CO₂ incubator at 37°C until they reach the desired confluency (typically 24 hours).[1]
-
Cytotoxicity Assay (Optional but Recommended): Before imaging, it is advisable to determine the non-toxic concentration range of the BODIPY sensor using an MTT assay or similar method.[1]
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the BODIPY sensor at the desired concentration (e.g., 5-25 µM).
-
Incubate the cells for a specific period (e.g., 30 minutes to 12 hours) to allow for probe uptake.[1]
-
-
Metal Ion Treatment:
-
Remove the probe-containing medium and wash the cells with PBS to remove any excess, non-internalized probe.
-
Add fresh medium containing the metal ion of interest at various concentrations.
-
Incubate for a suitable time to allow for cellular uptake or modulation of the metal ion.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Acquire fluorescence images using a fluorescence microscope. Use an excitation wavelength and emission filter set appropriate for the specific BODIPY sensor. Capture images before and after the addition of the metal ion to observe the change in fluorescence.[17]
-
These protocols provide a solid foundation for researchers to utilize BODIPY-based fluorescent sensors for the detection and imaging of metal ions. It is important to note that specific parameters may need to be optimized based on the particular sensor, metal ion, and biological system under investigation.
References
- 1. Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe 3+ - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00818A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY-based self-assembled nanoparticles as fluorescence turn-on sensor for the selective detection of zinc in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OASIS Repository@POSTECHLIBRARY: A BODIPY-based reactive probe for ratiometric fluorescence sensing of mercury ions [oasis.postech.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid synthesis of a BODIPY derivative serving as a highly selective and sensitive fluorescence chemosensor for Hg2+ ion detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A ratiometric, fluorescent BODIPY-based probe for transition and heavy metal ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Fluorescent Turn-On Sensor Toward Multiple Heavy Metal Ions Based on Meso-anisole Modified BODIPY Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with Bodipy dyes.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY™ fluorescent dyes. Find detailed protocols and strategies to minimize background fluorescence and enhance signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are BODIPY dyes and why are they popular in fluorescence imaging?
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[1][2] They are widely used due to their high fluorescence quantum yields, often approaching 1.0, and high molar extinction coefficients, which contribute to their brightness.[][4][5] Key advantages include:
-
High Photostability: They are resistant to photobleaching, making them suitable for long-term imaging experiments.[][][7][8]
-
Narrow Emission Spectra: Their sharp, narrow emission peaks minimize spectral overlap, which is highly advantageous for multicolor imaging.[][4][]
-
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to solvent polarity and pH, providing stable performance across various experimental conditions.[4][10]
-
Spectral Tunability: The core structure can be chemically modified to create a series of dyes with fluorescence spanning the visible spectrum.[][5]
Q2: What are the primary causes of high background fluorescence when using BODIPY dyes?
High background fluorescence can obscure specific signals and complicate data interpretation.[11] The causes can be broadly divided into two categories:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[11] Common endogenous fluorophores include collagen, elastin, NADH, and riboflavin, which often fluoresce in the blue-green spectrum.[11] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[11]
-
Non-Specific Binding & Reagent Issues: This occurs when the dye or antibody conjugates bind to unintended targets.[11] Key contributors include:
-
Excessive Dye Concentration: Using too much dye can lead to non-specific staining and increased background.[][]
-
Dye Aggregation: BODIPY dyes are often hydrophobic and can form aggregates in aqueous solutions, leading to fluorescent blotches and artifacts.[][13][14][15]
-
Inadequate Washing: Insufficient washing fails to remove all unbound dye or antibodies.[][11]
-
Insufficient Blocking: In immunofluorescence, non-specific binding of antibodies can be a major source of background.[11]
-
Q3: How can I determine the source of my background signal?
Running the proper controls is essential to identify the source of the background noise.[11]
-
Unstained Sample Control: Image a sample that has not been treated with any fluorescent dye. Any signal detected here is inherent autofluorescence.[11][16] This helps determine if your sample has a high level of endogenous fluorescence.[11]
-
Secondary Antibody-Only Control (for Immunofluorescence): Prepare a sample incubated only with the BODIPY-conjugated secondary antibody (no primary antibody).[11] Signal in this control points to non-specific binding of the secondary antibody.[11]
-
Solvent/Vehicle Control: Image a sample treated with the dye vehicle (e.g., DMSO diluted in buffer) without the BODIPY dye to check for fluorescence from the solvent itself or contaminants.
Q4: Can dye concentration and aggregation cause high background?
Yes. Overly high concentrations of BODIPY dyes are a common cause of high background.[] This can lead to fluorescence quenching or non-specific staining.[] Furthermore, many BODIPY dyes are hydrophobic and tend to aggregate in aqueous environments, a phenomenon known as aggregation-caused quenching (ACQ) in some contexts, but which can also appear as fluorescent precipitates or blotches in an image.[][14][15] It is crucial to use the recommended working concentration (typically 0.1–5 µM) and ensure the dye is well-solubilized before applying it to the sample.[][]
Troubleshooting Guide
Problem: High, Uneven, or Speckled Background
High background fluorescence can be caused by sample autofluorescence or issues with staining reagents and protocol. The following solutions address the most common causes.
Caption: Primary sources of background fluorescence in microscopy.
Solution 1: Optimize Dye Concentration Using too high a concentration of dye is a frequent cause of background issues.[][16]
-
Action: Perform a titration to determine the optimal dye concentration that provides a strong specific signal with low background. The recommended range for BODIPY dyes is typically 0.1–5 µM.[][] For lipid droplets, lower concentrations are often more suitable.[]
-
Preparation: Ensure the dye is properly prepared. Stock solutions are typically made in DMSO or ethanol.[15] When diluting into an aqueous buffer like PBS, vortex the solution vigorously and apply it to the sample immediately to prevent aggregation.[15] The final concentration of the organic solvent should be kept low (e.g., <0.1% DMSO) to avoid cytotoxicity in live cells.[]
Solution 2: Enhance Washing Steps Thorough washing is critical for removing unbound dye and reducing non-specific signals.[][11]
-
Action: Increase the number and/or duration of washing steps after dye incubation.[] Use a buffer like PBS or HBSS.[] For immunofluorescence, washing three times for 5-10 minutes each after both primary and secondary antibody incubations is recommended.[11]
-
Tip: Adding a detergent like 0.05% Tween 20 to the wash buffer can help reduce non-specific binding, though this may not be suitable for all applications, especially those involving membrane integrity.[17][18]
Solution 3: Optimize Fixation Method Aldehyde-based fixatives (e.g., paraformaldehyde) can increase sample autofluorescence.[11]
-
Action: If autofluorescence is an issue, consider fixing with ice-cold 100% methanol (B129727) at -20°C for 10 minutes, which can result in lower background.[11] Note that methanol also permeabilizes the cells and can delipidize the sample, which may reduce labeling efficiency for lipid-targeting BODIPY dyes.[15] If using PFA, ensure it is fresh and methanol-free.[15]
Solution 4: Address Sample Autofluorescence If controls indicate that the sample itself is the source of background, several methods can be employed.
-
Quenching Agents: Treatment with sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence.[11][19] Commercial quenching kits are also available.[11]
-
Spectral Separation: Choose a BODIPY dye in a spectral range (e.g., red or far-red) where autofluorescence is weaker.[][16] Autofluorescence is often strongest in the blue and green channels.[11][16]
Solution 5: Use Blocking Agents (for Immunofluorescence) Blocking prevents the non-specific binding of antibodies.
-
Action: Incubate the sample with a blocking buffer before adding the primary antibody. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species the secondary antibody was raised in, or non-fat dry milk.[11] The blocking step should be optimized for your specific sample and antibodies.
Quantitative Data: Spectral Properties of Common BODIPY Dyes
The selection of a BODIPY dye should be matched to the available microscope filter sets and other fluorophores in multicolor experiments to minimize spectral crosstalk.[][]
| Dye Name | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| BODIPY FL | ~505 | ~513 | ~80,000 | ~0.92 (in MeOH) |
| BODIPY R6G | ~528 | ~547 | Data not readily available | ~0.90 (in MeOH) |
| BODIPY TMR | ~543 | ~569 | Data not readily available | Data not readily available |
| BODIPY TR | ~592 | ~618 | Data not readily available | Data not readily available |
| BODIPY 493/503 | ~493 | ~503 | Data not readily available | Data not readily available |
| BODIPY 581/591 | ~581 | ~591 | Data not readily available | Data not readily available |
Data sourced from references[2][4][5]. Note: Spectral properties can vary slightly depending on the solvent and local environment.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for staining with BODIPY dyes. Specific steps like fixation and permeabilization depend on the experimental design.
Caption: General experimental workflow for BODIPY staining.
Protocol 1: Staining of Neutral Lipid Droplets in Live Cells
This protocol is adapted for staining lipid droplets in live cells using a lipophilic dye like BODIPY 493/503.
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or coverslip.[]
-
Prepare Staining Solution: Prepare a working solution of BODIPY 493/503 at a concentration of 1–3 µM in a suitable buffer (e.g., PBS or HBSS).[] It is critical to dilute from a DMSO stock immediately before use and vortex thoroughly to prevent dye aggregation.[15]
-
Washing: Gently wash the cells with PBS to remove culture medium and serum lipids.[]
-
Staining: Add the BODIPY working solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.[]
-
Final Washes: Gently wash the cells 2–3 times with PBS to remove any unbound dye and reduce background.[]
-
Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets. Use low laser intensity and short exposure times to minimize photobleaching.[]
Protocol 2: Staining of Fixed Cells
This protocol is a general guideline for staining fixed cells.
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[] Alternatively, use ice-cold methanol for 10 minutes at -20°C.[11]
-
Washing: Wash the cells 2–3 times with PBS for 5 minutes each to remove the fixative.[][11]
-
Permeabilization (if required): If using PFA and the target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[11] Wash again with PBS.
-
Staining: Add the BODIPY working solution (0.5–5 µM) and incubate in the dark for 20–60 minutes at room temperature.[]
-
Final Washes: Wash the cells 3 times with PBS for 5-10 minutes each to ensure removal of all unbound dye.[11]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[][] Image using a fluorescence microscope.
Troubleshooting Workflow for High Background
If you encounter high background, follow this logical troubleshooting workflow to identify and solve the issue.
Caption: A logical workflow for troubleshooting high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael Hooker Microscopy Facility [microscopy.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bodipy 8-Chloromethane Labeling
Welcome to the technical support center for Bodipy 8-Chloromethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing your labeling experiments.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you get the best results with this compound.
Q1: What is the mechanism of this compound labeling?
This compound is a cell-permeable dye that becomes fluorescent upon reaction with intracellular thiols, primarily glutathione (B108866) (GSH), through a nucleophilic substitution reaction.[1] The chloromethyl group on the Bodipy core reacts with the thiol group of glutathione, leading to the covalent labeling and intracellular accumulation of the fluorescent Bodipy dye. This reaction is often catalyzed by glutathione S-transferases (GSTs).
Q2: What is the optimal concentration for labeling live cells with this compound?
The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range for live cell imaging with BODIPY dyes is 0.1–2 µM.[][] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cell line and application to achieve a high signal-to-noise ratio without causing cytotoxicity.[]
Q3: How can I reduce high background fluorescence in my images?
High background fluorescence is a common issue and can be caused by several factors:
-
Dye concentration is too high: Using an excessive concentration of this compound can lead to non-specific binding and aggregation, which increases background noise.[] Try reducing the concentration.
-
Insufficient washing: Residual, unbound dye will contribute to background fluorescence. Ensure you are performing thorough washes with a suitable buffer like PBS after the incubation step.[][]
-
Autofluorescence: Some cell types naturally exhibit autofluorescence. You can check for this by imaging an unstained sample of your cells using the same imaging settings.
Q4: My fluorescence signal is weak. How can I improve it?
A weak signal can be frustrating. Here are a few things to consider:
-
Low dye concentration: The concentration of the dye may be too low for your cell type. Consider increasing the concentration as part of your optimization.[]
-
Short incubation time: The dye may not have had enough time to react with intracellular components. Try extending the incubation period.
-
Cell health: Unhealthy or dying cells may have compromised metabolic activity and lower levels of glutathione, leading to reduced labeling. Ensure your cells are healthy and in the logarithmic growth phase.
-
Imaging settings: Optimize your microscope's settings, such as exposure time and laser power, to enhance signal detection. Be mindful that excessive laser power can lead to photobleaching.[]
Q5: Is this compound toxic to cells?
Most BODIPY dyes are considered to have low cytotoxicity, especially at the low concentrations used for live-cell imaging. However, like any exogenous compound, it can exhibit toxicity at higher concentrations or with prolonged exposure. It is always good practice to perform a cell viability assay, such as an MTT assay, to assess the cytotoxic effects of the dye at your chosen concentrations and incubation times.[5][6][7][8]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | 1. Dye concentration too high. 2. Insufficient washing. 3. Dye aggregation. 4. Cell autofluorescence. | 1. Perform a concentration titration to find the optimal concentration (start with a range of 0.1-2 µM).[][] 2. Increase the number and duration of wash steps with PBS after staining.[] 3. Prepare fresh working solutions and vortex well before use. Avoid storing diluted solutions for extended periods. 4. Image an unstained control to determine the level of autofluorescence and adjust imaging parameters accordingly. |
| Weak or No Signal | 1. Dye concentration too low. 2. Incubation time too short. 3. Low intracellular glutathione (GSH) levels. 4. Inefficient imaging settings. 5. Photobleaching. | 1. Increase the dye concentration in your titration experiment. 2. Increase the incubation time (e.g., from 15 minutes to 30 or 60 minutes). 3. Ensure cells are healthy and metabolically active. Consider using a positive control if possible. 4. Increase the exposure time or laser power on the microscope. Ensure the correct filter sets are being used for Bodipy fluorescence. 5. Use an anti-fade mounting medium for fixed cells and minimize exposure of live cells to excitation light.[][9] |
| Uneven Staining | 1. Dye aggregation. 2. Uneven cell density. 3. Poor cell health in certain areas of the culture. | 1. Ensure the dye is fully dissolved in the working solution. Prepare fresh solutions and vortex before use. 2. Ensure cells are seeded evenly and are not overly confluent. 3. Check cell morphology and ensure a healthy, uniform monolayer. |
| Cell Death/Toxicity | 1. Dye concentration is too high. 2. Prolonged incubation time. 3. Solvent toxicity (e.g., from DMSO stock solution). | 1. Use the lowest effective concentration determined from your titration. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
This table provides general guidelines for this compound labeling. Optimal conditions should be determined experimentally.
| Application | Cell Type | Recommended Concentration Range | Recommended Incubation Time |
| Live Cell Imaging | Adherent Mammalian Cells | 0.1 - 2 µM[][] | 15 - 30 minutes[][] |
| Live Cell Imaging | Suspension Mammalian Cells | 0.1 - 2 µM[] | 15 - 30 minutes[] |
| Fixed Cell Staining | Adherent Mammalian Cells | 0.5 - 5 µM[][] | 20 - 60 minutes[][] |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
This protocol provides a general procedure for staining live cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells plated on a suitable imaging dish or plate
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare a Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in serum-free medium or PBS. Vortex the solution well.
-
Cell Preparation: Grow cells to the desired confluency (typically 70-80%) on a glass-bottom dish or other imaging-compatible vessel.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.[][]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Bodipy (Excitation/Emission ~503/512 nm).
Protocol 2: Cell Viability (MTT) Assay
This protocol can be used to assess the cytotoxicity of this compound.
Materials:
-
Cells treated with varying concentrations of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[6]
-
96-well plate
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired incubation time. Include untreated control wells.
-
Add MTT Reagent: After the treatment period, add 10-20 µL of the MTT solution to each well.[5][6]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the live cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[6] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. BODIPY-Based Fluorescent Probe for Dual-Channel Detection of Nitric Oxide and Glutathione: Visualization of Cross-Talk in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thermofisher.com [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Bodipy 8-Chloromethane photobleaching and prevention.
Welcome to the technical support center for BODIPY 8-Chloromethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a special focus on managing and preventing photobleaching.
Disclaimer: While BODIPY dyes are generally known for their high photostability, specific quantitative data on the photobleaching of this compound is limited in publicly available scientific literature. The information provided herein is based on the general properties of the BODIPY class of fluorophores and data from closely related meso-substituted BODIPY compounds. Recommendations should be adapted and optimized for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are characterized by their high fluorescence quantum yields, sharp absorption and emission peaks, and general insensitivity to solvent polarity and pH. The "8-chloromethane" functional group at the meso-position of the BODIPY core provides a reactive site for covalent labeling of various molecules, particularly those with nucleophilic groups such as thiols (cysteine residues in proteins) and amines. Its primary applications are in fluorescence microscopy and cellular imaging to label and track biomolecules.
Q2: What are the spectral properties of this compound?
| Property | Typical Range for meso-Alkyl BODIPY |
| Excitation Maximum (λex) | ~490 - 510 nm |
| Emission Maximum (λem) | ~500 - 520 nm |
| Quantum Yield (ΦF) | High (often > 0.8 in organic solvents) |
| Molar Extinction Coefficient (ε) | High (typically > 70,000 M⁻¹cm⁻¹) |
Q3: How does photobleaching occur with BODIPY dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For BODIPY dyes, this process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen. When the dye is excited by light, it can transition to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, creating highly reactive singlet oxygen which can, in turn, react with and destroy the fluorophore, rendering it non-fluorescent. The rate of photobleaching is influenced by factors such as illumination intensity, exposure time, and the local concentration of oxygen.
Q4: What general precautions can I take to minimize photobleaching of this compound?
To minimize photobleaching during fluorescence microscopy experiments, consider the following general strategies:
-
Minimize Light Exposure: Only expose the sample to excitation light when actively acquiring an image. Use neutral density filters to reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.
-
Reduce Exposure Time: Use the shortest possible exposure time for your camera that still yields a good signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that help to quench reactive oxygen species.
-
Deoxygenate the Sample Environment: While not always practical for live-cell imaging, removing oxygen from the sample's environment can significantly reduce photobleaching. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging with an inert gas like nitrogen or argon.
-
Work in the Dark: Prepare and handle stained samples in a dark or dimly lit environment to prevent unnecessary light exposure before imaging.
Troubleshooting Guide: Photobleaching Issues
This guide provides a systematic approach to troubleshooting common problems related to the photobleaching of this compound during fluorescence imaging experiments.
dot
Caption: Troubleshooting workflow for addressing photobleaching of this compound.
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for your specific cell or tissue type and experimental conditions.
General Protocol for Live Cell Labeling with this compound
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., PBS). The optimal concentration should be determined empirically.
-
Cell Preparation: Plate your cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Staining: Remove the culture medium and wash the cells once with a warm, serum-free medium or PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time will vary depending on the cell type and the target molecule.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with a warm, serum-free medium or PBS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the BODIPY dye.
General Protocol for Fixed Cell Labeling with this compound
-
Cell Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the staining solution as described for live-cell labeling and incubate the fixed cells for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope.
Quantitative Data Summary
As previously mentioned, specific quantitative photostability data for this compound is scarce. However, studies on other meso-substituted BODIPY dyes provide some insights into how structural modifications can affect photostability.
| BODIPY Derivative Type | General Observation on Photostability | Reference |
| meso-unsubstituted BODIPY | Generally high photostability. | [1] |
| meso-alkyl-substituted BODIPY | High photostability, similar to unsubstituted core. | [2] |
| meso-phenyl-substituted BODIPY | High fluorescence, with photostability influenced by further substitutions on the phenyl ring. | [2] |
| BODIPY with bulky meso-substituents | Increased photostability compared to meso-unsubstituted analogues has been observed. | [1] |
| BODIPY with electron-withdrawing groups | Can exhibit enhanced photostability. | [1] |
dot
Caption: Key factors contributing to photobleaching and corresponding prevention strategies.
References
Technical Support Center: Optimizing BODIPY Dye Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the solubility of BODIPY dyes in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my BODIPY dye insoluble in my aqueous buffer (e.g., PBS)?
A1: The core structure of most BODIPY dyes is inherently hydrophobic, leading to poor solubility in aqueous solutions. This hydrophobicity can cause the dye molecules to aggregate and precipitate, especially in polar environments like phosphate-buffered saline (PBS).[1] This aggregation can also lead to a significant decrease in fluorescence, an effect known as aggregation-caused quenching (ACQ).
Q2: What are the common signs of BODIPY dye precipitation or aggregation?
A2: Common indicators include the formation of visible particulates or "blotches" in your solution, turbidity, and a significant decrease or complete loss of fluorescence.[1] Aggregation can also manifest as changes in the absorption and emission spectra of the dye.
Q3: How can I improve the solubility of my BODIPY dye in an aqueous buffer?
A3: There are two primary approaches to enhance the solubility of BODIPY dyes:
-
Chemical Modification: This involves using a BODIPY dye that has been chemically altered to be more hydrophilic. Common modifications include the addition of sulfonate groups, carboxylic acid groups, ammonium (B1175870) groups, or polyethylene (B3416737) glycol (PEG) chains.[2][3]
-
Formulation Strategies: This approach involves modifying the solvent environment to better accommodate the hydrophobic dye. This can be achieved by using co-solvents, surfactants, or cyclodextrins.
Q4: What is a good starting point for preparing a BODIPY dye solution for use in aqueous buffers?
A4: A common practice is to first prepare a concentrated stock solution of the BODIPY dye in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][4][][6][] This stock solution can then be diluted to the final working concentration in the aqueous buffer immediately before use. It is crucial to ensure vigorous mixing during dilution to minimize precipitation.[1]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon diluting DMSO stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| High final concentration of BODIPY dye | Decrease the final working concentration of the dye. | Start with a lower final concentration (e.g., 0.1–2 µM) and titrate upwards as needed for your specific application.[] |
| Insufficient mixing | Improve the mixing method upon dilution. | When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[1] |
| Low temperature of the buffer | Use buffer at room temperature. | Ensure your aqueous buffer is at room temperature before adding the dye stock solution, as lower temperatures can decrease the solubility of some salts and the dye itself. |
| High salt concentration in the buffer | Use a lower concentration buffer or a different buffer system. | High salt concentrations can sometimes promote the precipitation of hydrophobic compounds. Consider using a lower molarity buffer if your experiment allows. |
Issue 2: Fluorescence signal is weak or absent after staining.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Aggregation-Caused Quenching (ACQ) | Use a solubility-enhancing agent or a water-soluble BODIPY derivative. | See the detailed protocols below for using surfactants or cyclodextrins. Alternatively, consider switching to a sulfonated or PEGylated BODIPY dye. |
| Photobleaching | Minimize light exposure. | Protect your stained samples from light as much as possible and use an anti-fade mounting medium for microscopy.[][8] |
| Incorrect filter sets for microscopy | Verify the excitation and emission spectra of your specific BODIPY dye. | Ensure that the filter sets on your fluorescence microscope are appropriate for the excitation and emission maxima of your dye. |
Experimental Protocols
Protocol 1: Using Co-solvents (DMSO)
This is the most common initial step for preparing BODIPY dye solutions.
Materials:
-
BODIPY dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: Dissolve the BODIPY dye in DMSO to create a concentrated stock solution, typically in the range of 1-10 mM.[1][4] For example, to make a 10 mM stock of BODIPY 493/503 (MW: 262.11 g/mol ), dissolve 1 mg in 382 µL of DMSO.[4]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: Immediately before use, dilute the stock solution into your aqueous buffer to the desired final concentration (e.g., 1-10 µM).[4]
-
Mixing: Add the DMSO stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Workflow for Preparing BODIPY Working Solution with a Co-solvent
Caption: Workflow for preparing a BODIPY dye working solution using a DMSO co-solvent.
Protocol 2: Using Surfactants (e.g., Tween 20)
Surfactants can form micelles that encapsulate the hydrophobic BODIPY dye, increasing its apparent solubility in aqueous solutions.
Materials:
-
BODIPY dye stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Prepare Surfactant-Containing Buffer: Add a small amount of surfactant to your aqueous buffer. A typical starting concentration is 0.01% to 0.1% (v/v).
-
Mix Thoroughly: Ensure the surfactant is fully dissolved in the buffer.
-
Add BODIPY Stock: While vortexing, slowly add the concentrated BODIPY dye stock solution (in DMSO) to the surfactant-containing buffer to achieve the desired final dye concentration.
-
Incubate (Optional): A short incubation period (e.g., 15-30 minutes) at room temperature may help with micelle formation and dye encapsulation.
Mechanism of Surfactant-Aided Solubilization
Caption: Surfactant micelles encapsulate hydrophobic BODIPY dyes, increasing their solubility.
Protocol 3: Using Cyclodextrins (e.g., β-cyclodextrin)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like BODIPY dyes, enhancing their water solubility.
Materials:
-
BODIPY dye
-
β-cyclodextrin
-
Distilled water or aqueous buffer
Procedure:
-
Prepare Cyclodextrin (B1172386) Solution: Dissolve β-cyclodextrin in distilled water or your aqueous buffer. The concentration will depend on the specific cyclodextrin and dye.
-
Add BODIPY Dye: Add the BODIPY dye (as a solid or from a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Promote Complex Formation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for a period ranging from a few hours to overnight to facilitate the formation of the inclusion complex.
-
Filter (Optional): If any undissolved dye remains, filter the solution before use.
Data Tables
Table 1: Photophysical Properties of Selected Water-Soluble BODIPY Dyes in Aqueous Buffer (PBS)
| BODIPY Dye Modification | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Branched oligo(ethylene glycol)methyl ether (meso position) | 499 | - | 0.042 | [9][10] |
| Branched oligo(ethylene glycol)methyl ether (ortho-substituent on meso-phenyl) | 501 | 511 | 0.312 | [10] |
| 2,6-diethynyl with branched oligo(ethylene glycol)methyl ether | - | - | 0.019 | [9] |
| Monostyryl with branched oligo(ethylene glycol)methyl ether | 577 | 598 | 0.212 | [9][10] |
| Distyryl with branched oligo(ethylene glycol)methyl ether | 660 | 676 | 0.013 | [9][10] |
| Branched oligo(ethylene glycol)methyl ether at 4,4' positions | 491 | 501 | - | [9] |
| Branched oligo(ethylene glycol)methyl ether at 2,6 positions | 543 | 563 | - | [9] |
Note: Fluorescence quantum yields are highly dependent on the specific dye structure and the surrounding environment. Values are provided for comparative purposes.
Table 2: Lipophilicity (logP) of BODIPY Dyes with Different Hydrophilic Groups
| Hydrophilic Group | Net Charge (pH 7.4) | logP | Reference |
| Unmodified (example) | 0 | > 3.0 | [11] |
| Carboxylic Acid | -1 | ~1.5 - 2.5 | [11] |
| Sulfonate | -1 | ~0.5 - 1.5 | [11] |
| Quaternary Ammonium | +1 | ~0.0 - 1.0 | [11] |
| PEG chain | 0 | Variable (decreases with chain length) | [3] |
Note: A lower logP value indicates higher hydrophilicity. The exact logP value depends on the overall structure of the BODIPY dye.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The first comparative study of the ability of different hydrophilic groups to water-solubilise fluorescent BODIPY dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Non-specific Binding of BODIPY Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of BODIPY probes in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of BODIPY probes and why is it problematic?
Q2: What are the primary causes of high background fluorescence and non-specific binding with BODIPY probes?
Several factors throughout the experimental workflow can contribute to high background fluorescence:
-
Excessive Probe Concentration: Using a higher concentration of the BODIPY probe than necessary can saturate the target and lead to increased non-specific interactions.[1][][]
-
Probe Aggregation: BODIPY dyes are inherently hydrophobic and can form aggregates in aqueous solutions.[4][5][6][7] These aggregates can bind non-specifically to cellular structures or exhibit altered fluorescence properties, such as aggregation-caused quenching (ACQ).[4][6][8]
-
Inadequate Washing: Insufficient washing after the staining step may not effectively remove all unbound or loosely bound probes, contributing to a higher background signal.[1][][]
-
Suboptimal Incubation Time and Temperature: Prolonged incubation times can increase the likelihood of non-specific binding and may also induce cellular stress or death, leading to artifacts.[] Staining on ice can also sometimes promote probe aggregation.[5]
-
Improper Sample Preparation: The choice of fixative and permeabilizing agents can significantly impact staining. For example, methanol-containing fixatives can extract lipids, reducing the signal from lipophilic BODIPY probes.[5] Similarly, detergents used for permeabilization can disrupt membranes and lead to signal loss.[5]
-
Poor Cell Health: Unhealthy or overly confluent cells can exhibit altered membrane permeability and morphology, leading to inconsistent and non-specific staining.[][]
-
Autofluorescence: Some cells and tissues naturally fluoresce, and components of the culture medium (like phenol (B47542) red and serum) can also contribute to background fluorescence, which may be mistaken for a specific signal.[1][9]
Q3: How does the chemical nature of BODIPY probes contribute to non-specific binding?
BODIPY dyes are known for their high lipophilicity, which allows them to easily cross cell membranes.[10] However, this hydrophobicity is also a primary driver of non-specific binding to lipid-rich structures within the cell, such as membranes of various organelles.[5][11] Unmodified BODIPY dyes may diffuse across membranes and stain the cytoplasm without specificity for a particular organelle.[11] Furthermore, their tendency to aggregate in aqueous environments is a significant factor.[4][6][7][12]
Q4: Can bovine serum albumin (BSA) be used to reduce non-specific binding of BODIPY probes?
Yes, bovine serum albumin (BSA) can help reduce non-specific binding. BSA can act as a solubilizer for BODIPY dye aggregates, promoting the monomeric form of the dye.[13] By binding to non-specific sites on the cells and substrate, BSA can also act as a blocking agent, thereby reducing background fluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal, leading to poor image quality and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary for Optimization:
| Parameter | Recommended Range (Live Cells) | Recommended Range (Fixed Cells) | Key Considerations |
| Probe Concentration | 0.1 - 2 µM[] | 0.5 - 5 µM[] | Start with the lower end of the range and titrate up. |
| Incubation Time | 15 - 30 minutes[][] | 20 - 60 minutes[] | Shorter times minimize cytotoxicity in live cells.[] |
| Washing Steps | 2-3 gentle washes with PBS or HBSS.[][] | 2-3 washes with PBS.[] | Thorough washing is crucial to remove unbound probe.[] |
Issue 2: Signal is Weak or Absent
A faint or non-existent signal can be due to several factors, from probe degradation to improper imaging settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or absent signal.
Experimental Protocols
Protocol 1: Preparation of BODIPY Stock and Working Solutions
Proper preparation of BODIPY solutions is critical to prevent aggregation.
-
Prepare a Stock Solution: Dissolve the BODIPY probe in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to a concentration of 1-10 mM.[5]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Working Solution: Immediately before use, dilute the stock solution to the final working concentration (e.g., 0.1-5 µM) in a suitable aqueous buffer (e.g., PBS or serum-free medium).[][5]
-
Vortexing: Vigorously shake or vortex the diluted solution immediately before applying it to the cells to minimize aggregation.[5]
Protocol 2: Staining Live Cells
This protocol is for real-time imaging of cellular processes.
-
Cell Preparation: Culture cells to a confluency of 70-80% in a suitable imaging vessel.[] Ensure cells are healthy.
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS or a serum-free medium to remove any residual serum components.[]
-
Staining: Add the freshly prepared BODIPY working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]
-
Washing: Remove the staining solution and gently wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe.[]
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets. Use low laser power and short exposure times to minimize phototoxicity and photobleaching.[]
Protocol 3: Staining Fixed Cells
This protocol is suitable for endpoint assays and co-localization studies.
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 2-4% methanol-free paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[][5] Avoid using methanol-based fixatives as they can extract lipids.[5]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Permeabilization (Optional): If targeting intracellular structures that are not readily accessible, permeabilize the cells with a mild detergent. Note that permeabilization can lead to a loss of lipid-associated signals.[5]
-
Staining: Add the BODIPY working solution and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the unbound probe.[]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
General Experimental Workflow Diagram:
Caption: General workflows for live and fixed cell staining.
References
- 1. benchchem.com [benchchem.com]
- 4. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Highly Selective, Red Emitting BODIPY-Based Fluorescent Indicators for Intracellular Mg2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy fluorescence quenching mechanisms and solutions.
Welcome to the technical support center for BODIPY dyes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to BODIPY fluorescence quenching and to provide practical solutions for optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of my BODIPY dye's fluorescence signal?
A1: The loss of fluorescence, or quenching, of BODIPY dyes can be attributed to several common mechanisms. These include Aggregation-Caused Quenching (ACQ), where dye molecules clump together, and Photoinduced Electron Transfer (PET), a process where an electron is transferred from a nearby molecule, causing the BODIPY dye to lose its fluorescence. Other factors such as the solvent environment, the concentration of the dye, and the presence of specific quenching molecules can also significantly impact the fluorescence signal.[1][2]
Q2: My BODIPY fluorescence is significantly lower in a polar solvent. Why is this happening?
A2: Many BODIPY dyes exhibit reduced fluorescence in polar solvents. This phenomenon is often due to the formation of non-fluorescent aggregates, as the dye molecules are less soluble and tend to stack together.[1][2] Additionally, polar solvents can sometimes facilitate non-radiative decay pathways, where the excited energy is dissipated as heat rather than light. The extent of this quenching effect is dependent on the specific BODIPY derivative and the nature of the polar solvent.[1][3][4][5]
Q3: Can high concentrations of my BODIPY dye lead to quenching?
A3: Yes, high concentrations are a common cause of fluorescence quenching, primarily through Aggregation-Caused Quenching (ACQ).[2][][7][8] At elevated concentrations, the likelihood of individual dye molecules interacting and forming non-fluorescent aggregates increases significantly. This is a critical consideration in experimental design, particularly for applications requiring high dye loading.
Q4: What is photobleaching, and how can I minimize it for my BODIPY dye?
A4: Photobleaching is the irreversible destruction of a fluorophore's chemical structure due to light exposure, leading to a permanent loss of fluorescence. While BODIPY dyes are known for their relatively high photostability, they can still photobleach under intense or prolonged illumination.[2] To minimize this, it is recommended to use the lowest possible excitation light intensity and exposure time necessary to acquire a good signal. Using antifade reagents in your mounting media can also significantly reduce photobleaching.[2][9][10]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Possible Causes:
-
Fluorescence Quenching: The dye's fluorescence is being suppressed by one of the mechanisms described above (ACQ, PET, etc.).
-
Low Dye Concentration: The concentration of the BODIPY dye is insufficient for detection.
-
Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for the specific BODIPY dye being used.
-
Photobleaching: The sample has been exposed to excessive light, leading to the destruction of the fluorophore.
Troubleshooting Steps:
-
Optimize Dye Concentration:
-
Start with the recommended concentration range for your specific BODIPY dye and application (typically in the low micromolar to nanomolar range for cell staining).[][]
-
Perform a concentration titration to find the optimal balance between signal intensity and background noise.
-
-
Evaluate the Solvent Environment:
-
If possible, test the fluorescence of your BODIPY dye in a range of solvents with varying polarities to identify an environment that maximizes fluorescence.
-
For aqueous applications, consider using additives like surfactants (e.g., Tween-20, Pluronic F-127) at low concentrations to improve dye solubility and reduce aggregation.
-
-
Check Instrument Settings:
-
Verify that the excitation and emission filters on your fluorescence microscope or plate reader are correctly matched to the spectral properties of your BODIPY dye.
-
Ensure the light source is functioning correctly and that the detector sensitivity is set appropriately.
-
-
Minimize Photobleaching:
Issue 2: High Background Fluorescence
Possible Causes:
-
Excess Dye Concentration: Using too much dye can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing steps after staining can leave behind unbound dye molecules.
-
Dye Aggregation: Aggregates of the dye can create bright, punctate background signals.
-
Autofluorescence: The sample itself may have intrinsic fluorescence that overlaps with the BODIPY emission.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Reduce the concentration of the BODIPY dye used for staining.
-
Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[]
-
-
Prevent Dye Aggregation:
-
Prepare fresh working solutions of the BODIPY dye for each experiment.
-
Ensure the dye is fully dissolved in the initial stock solvent (e.g., DMSO) before diluting into the aqueous staining buffer.
-
Consider gentle sonication of the working solution to break up any small aggregates.
-
-
Address Autofluorescence:
-
Include an unstained control sample to assess the level of autofluorescence.
-
If autofluorescence is a significant issue, you may need to use spectral unmixing techniques or choose a BODIPY dye with a different emission wavelength that avoids the autofluorescence range.
-
Quantitative Data
Table 1: Influence of Solvent Polarity on BODIPY Fluorescence Quantum Yield (Φ_F)
| BODIPY Derivative | Solvent | Polarity | Fluorescence Quantum Yield (Φ_F) |
| Unsubstituted BODIPY | Cyclohexane | Non-polar | ~1.0 |
| Unsubstituted BODIPY | Toluene | Non-polar | 0.8 - 0.9 |
| Unsubstituted BODIPY | Dichloromethane | Polar aprotic | 0.7 - 0.8 |
| Unsubstituted BODIPY | Acetonitrile | Polar aprotic | 0.5 - 0.7 |
| Unsubstituted BODIPY | Methanol | Polar protic | 0.3 - 0.5 |
| CH2-bis(BODIPY)s | Cyclohexane | Non-polar | 0.99 |
| CH2-bis(BODIPY)s | Alcohols | Polar protic | 0.06 |
| CH2-bis(BODIPY)s | Acetone, DMF, DMSO | Polar aprotic | 0.008 |
Note: The fluorescence quantum yields are approximate values and can vary depending on the specific BODIPY structure and experimental conditions. Data compiled from multiple sources.[1][3][4][5][13][14][15]
Experimental Protocols
Protocol 1: General Staining of Live Cells with BODIPY Dyes
Materials:
-
BODIPY dye stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a fresh working solution of the BODIPY dye by diluting the stock solution in pre-warmed imaging medium to the desired final concentration (typically 0.1-2 µM).[][]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][]
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for the BODIPY dye.
Protocol 2: Staining of Fixed Cells with BODIPY Dyes
Materials:
-
BODIPY dye stock solution (e.g., 1 mM in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (preferably with an antifade reagent)
-
Cells cultured on coverslips
Procedure:
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[]
-
Wash the cells three times with PBS.
-
(Optional) If targeting an intracellular structure, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a fresh working solution of the BODIPY dye in PBS at the desired concentration (typically 0.5-5 µM).[]
-
Incubate the cells with the BODIPY working solution for 20-60 minutes at room temperature, protected from light.[]
-
Wash the cells three times with PBS to remove unbound dye.
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Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Major mechanisms of BODIPY fluorescence quenching.
Caption: A logical workflow for troubleshooting low fluorescence signals in BODIPY experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Dependent Fluorescence Properties of CH2- bis(BODIPY)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BODIPY Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in BODIPY imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of a low signal-to-noise ratio in BODIPY imaging?
A low signal-to-noise ratio in BODIPY imaging can stem from two primary sources: a weak specific signal or high background fluorescence. A weak signal may be due to insufficient dye concentration, short staining times, or poor cell health. High background can be caused by cellular autofluorescence, non-specific binding of the dye, or residual reagents from the staining process.[][]
Q2: How do the photophysical properties of BODIPY dyes affect signal brightness?
BODIPY dyes are known for their excellent photophysical properties, including high molar extinction coefficients and high fluorescence quantum yields, which often approach 1.0, even in aqueous environments.[3][4][5][6][7] These characteristics contribute to their intrinsically bright fluorescence. Additionally, their narrow emission spectra lead to higher peak intensities compared to other fluorophores like fluorescein.[7] However, factors like dye concentration can influence fluorescence, with the potential for quenching at high concentrations due to intermolecular interactions.[8]
Q3: Can the choice of fixation method impact the signal-to-noise ratio?
Yes, the fixation method can significantly influence background fluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. For applications where background is a concern, fixing with ice-cold methanol (B129727) is a recommended alternative as it can lead to lower background signals and also permeabilizes the cells. If paraformaldehyde must be used, thorough washing after fixation is crucial to remove residual fixative.[]
Q4: What is spectral bleed-through and how can it be minimized when using BODIPY dyes?
Spectral bleed-through, or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel intended for another. This can be a concern in multi-color imaging experiments. BODIPY dyes are advantageous in this regard due to their characteristically narrow emission peaks, which reduces the likelihood of spectral overlap.[3][] To further minimize bleed-through, it is essential to select fluorophores with well-separated emission spectra and to use appropriate optical filters.[11] Sequential scanning on a confocal microscope can also be employed to avoid crosstalk between channels.[11]
Troubleshooting Guides
Issue 1: Weak Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Dye Concentration | Optimize the BODIPY dye concentration. The recommended working range is typically 0.1–5 µM. Start with a concentration in the middle of this range (e.g., 1-2 µM) and titrate up or down as needed.[][] |
| Inadequate Staining Time | Adjust the incubation time. For live cells, a shorter duration of 15–30 minutes is often sufficient to minimize cytotoxicity.[][] For fixed cells, the staining time can be extended to 20–60 minutes to ensure complete labeling.[] |
| Poor Cell Health | Ensure cells are healthy and not over-confluent before staining, as stressed or dying cells can exhibit altered lipid metabolism and morphology.[] |
| Photobleaching | Minimize exposure of the sample to excitation light before imaging. Use an anti-fade mounting medium for fixed cell imaging.[] BODIPY dyes are generally photostable, but prolonged exposure to high-intensity light can still lead to signal loss.[5][12] |
| Suboptimal Imaging Settings | Optimize microscope settings, such as laser power, detector gain, and exposure time, to maximize signal detection without introducing excessive noise.[13] |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of endogenous autofluorescence. If autofluorescence is high, consider using a BODIPY dye that emits in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.[14] |
| Non-specific Dye Binding | Thoroughly wash cells with a suitable buffer (e.g., PBS or HBSS) before and after staining to remove unbound dye and residual media components.[][][14] Using a blocking agent like BSA can also help reduce non-specific binding in some applications.[15] |
| Residual Fixatives or Reagents | Ensure complete removal of fixatives and permeabilization agents by performing multiple washes with PBS after these steps.[] |
| Contaminated Reagents or Media | Use high-purity reagents and fresh, sterile media to avoid introducing fluorescent contaminants.[15] Phenol (B47542) red in culture media can be a source of background fluorescence; consider using phenol red-free media for imaging. |
| Fluorescent Mounting Medium | Select a mounting medium specifically designed for fluorescence microscopy with low intrinsic fluorescence. |
| Imaging Vessel | Use imaging plates or dishes with glass or polymer bottoms designed for microscopy to avoid the high background fluorescence associated with standard plastic culture dishes.[14] |
Quantitative Data
Table 1: Spectral Properties of Common BODIPY Dyes
| BODIPY Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| BODIPY FL | ~505 | ~513 | ~80,000 | ~0.92 (in methanol) |
| BODIPY 493/503 | ~493 | ~503 | >80,000 | ~0.90 |
| BODIPY R6G | ~528 | ~547 | Not readily available | Not readily available |
| BODIPY TMR | ~543 | ~569 | Not readily available | Not readily available |
| BODIPY TR | ~592 | /~618 | Not readily available | Not readily available |
Data compiled from multiple sources.[3][4][7] Note that spectral properties can vary slightly depending on the solvent and local environment.
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cells with BODIPY 493/503
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare Staining Solution: Prepare a 1-2 µM working solution of BODIPY 493/503 in a suitable buffer like pre-warmed Hank's Balanced Salt Solution (HBSS) or phenol red-free medium.[] A 5 mM stock solution can be prepared by dissolving 1.3 mg of BODIPY 493/503 in 1 mL of DMSO.[16]
-
Washing: Gently wash the cells twice with the buffer to remove any residual serum and media.[]
-
Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Remove the staining solution and gently wash the cells two to three times with the buffer to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~510-530 nm).
Protocol 2: Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells with PBS.
-
Fixation: Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[] Alternatively, for potentially lower background, fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[]
-
Permeabilization (if PFA fixed): If using paraformaldehyde and the target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a 0.5–5 µM BODIPY working solution in PBS and incubate the fixed cells for 20-60 minutes at room temperature in the dark.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.[]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[]
-
Imaging: Image using a fluorescence or confocal microscope with appropriate filter sets.
Visualizations
Caption: Workflow for live-cell BODIPY staining.
Caption: Troubleshooting low signal-to-noise ratio.
Caption: BODIPY imaging of lipid droplet formation.
References
- 3. benchchem.com [benchchem.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY - Wikipedia [en.wikipedia.org]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 11. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 12. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal-to-Noise Considerations [evidentscientific.com]
- 14. thermofisher.com [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY Dye Stability in Acidic and Basic Conditions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BODIPY dyes in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable are BODIPY dyes in acidic conditions?
A1: The stability of BODIPY dyes in acidic conditions is highly dependent on the substituents at the 4,4'-position (boron center) of the dye.[1][2][3][4] Generally, BODIPY dyes can be sensitive to strong acids, which can lead to decomposition.[5] The core structure of the dye can be compromised, leading to a loss of fluorescence.
Q2: What is the general mechanism of BODIPY dye degradation in acidic media?
A2: In the presence of strong acids, such as trifluoroacetic acid (TFA), the BODIPY core can undergo protonation, leading to the elimination of the BF2 group and the formation of a protonated dipyrromethene.[5] This process results in the destruction of the fluorophore and a loss of its characteristic spectroscopic properties.
Q3: How do different substituents on the BODIPY core affect its stability in acid?
A3: The electronic properties of the substituents at the boron center play a crucial role in the stability of BODIPY dyes in acidic environments.[1][2][6]
-
Electron-withdrawing groups (e.g., -CN) significantly increase the stability of the dye.[1][2][3][4] For instance, 4,4'-dicyano-BODIPY has been shown to be highly stable even in the presence of excess TFA for several days.[1][3][4] This increased stability is attributed to the stabilization of the B-N bond and increased aromaticity of the BODIPY core.[1][4]
-
Electron-donating groups (e.g., -OMe, -Me) decrease the stability of the dye, making it more susceptible to decomposition in acidic conditions.[1][2][3][4] For example, 4,4'-dimethoxy-BODIPY and 4,4'-dimethyl-BODIPY decompose rapidly upon the addition of TFA.[2]
-
Aryl substituents (e.g., -Ph) generally confer intermediate stability.[1][2][3] A 4,4'-diphenyl-BODIPY was found to be more stable than its 4,4'-difluoro counterpart under certain acidic conditions.[1]
Q4: Are BODIPY dyes stable in basic conditions?
A4: While generally more stable than in strong acids, some BODIPY dyes can be unstable under strongly basic conditions.[2][7] For example, decomposition has been observed in the presence of ammonium (B1175870) hydroxide.[2] Hydrolysis of ester functionalities on the BODIPY core can also occur under basic conditions, potentially altering the dye's properties.[8]
Q5: Can the fluorescence of BODIPY dyes be intentionally designed to be pH-sensitive?
A5: Yes, numerous pH-sensitive BODIPY derivatives have been developed for various applications, including intracellular pH sensing and imaging of acidic organelles like lysosomes.[9][10][11] This is typically achieved by introducing pH-sensitive moieties to the BODIPY core that modulate the dye's fluorescence through mechanisms like photoinduced electron transfer (PET).[6][12] It is important to distinguish this designed pH sensitivity from the unwanted decomposition of the core fluorophore.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of fluorescence after exposure to acidic solutions (e.g., during HPLC purification with TFA). | The BODIPY dye is not stable under the acidic conditions used. | 1. Select a more stable BODIPY derivative. If possible, choose a dye with electron-withdrawing substituents on the boron, such as a dicyano-BODIPY, which exhibits enhanced acid stability.[1][3][4]2. Modify the experimental conditions. Reduce the concentration of the acid or the exposure time. Consider using a weaker acid if the protocol allows. |
| Unexpected shift in absorption or emission spectra after treatment with a basic solution. | 1. Decomposition of the BODIPY core. Some BODIPY dyes are susceptible to degradation in strong bases.[2]2. Hydrolysis of functional groups. If the dye contains ester groups, they may have been hydrolyzed to carboxylic acids, altering the electronic properties and solubility of the dye.[8] | 1. Verify the stability of your specific BODIPY dye in the basic conditions used. Consult the supplier's technical data or relevant literature.2. Use milder basic conditions or protect sensitive functional groups if possible. |
| Fluorescence intensity is unexpectedly low in a specific buffer. | The pH of the buffer is affecting the fluorescence of the dye. While many BODIPY dyes are relatively insensitive to pH, some derivatives can exhibit pH-dependent fluorescence.[13][14] | 1. Check the pH of your buffer. 2. Test the fluorescence of the dye in a range of pH buffers to determine its pH sensitivity profile.3. If using a pH-sensitive BODIPY , ensure the buffer pH is optimal for your application. |
| Inconsistent fluorescence readings in a time-course experiment. | Photobleaching or chemical degradation over time, potentially exacerbated by the pH of the medium. | 1. Minimize light exposure to the sample.2. Use a photostability-optimized BODIPY derivative if available.3. Ensure the buffer conditions are not promoting dye degradation over the course of the experiment. |
Quantitative Data on BODIPY Dye Stability in Acidic Conditions
The following table summarizes the stability of various 4,4'-disubstituted BODIPY dyes in the presence of trifluoroacetic acid (TFA), as reported in the literature.
| 4,4'-Substituent | Stability in excess TFA | Reference |
| -CN (dicyano) | Highly stable; remains unchanged for at least 3 days. | [1][3][4] |
| -Ph (diphenyl) | Intermediate stability; some of the dye remains after 3 days. | [1][3] |
| -F (difluoro) | Intermediate stability; partial decomposition after 1 day. | [1][3] |
| -Me (dimethyl) | Low stability; complete decomposition immediately upon TFA addition. | [1][2][3] |
| -OMe (dimethoxy) | Low stability; complete decomposition immediately upon TFA addition. | [1][2][3] |
Experimental Protocols
General Protocol for Testing BODIPY Dye Stability in Acidic or Basic Conditions
This protocol outlines a general method to assess the stability of a BODIPY dye in a solution of a specific pH.
Materials:
-
BODIPY dye stock solution (e.g., in DMSO or ethanol)
-
Aqueous buffers of desired pH values (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, borate (B1201080) buffers for basic pH)
-
Strong acid (e.g., Trifluoroacetic acid - TFA) or strong base (e.g., Sodium Hydroxide - NaOH) for more extreme conditions
-
Spectrophotometer and Fluorometer
-
Cuvettes
-
HPLC system (optional, for detailed degradation analysis)
-
TLC plates (optional, for quick qualitative analysis)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of the BODIPY dye in the desired solvent (e.g., acetonitrile/water).
-
To a series of vials, add the desired amount of the acidic or basic solution to be tested.
-
Add a small aliquot of the BODIPY dye stock solution to each vial to reach the final desired concentration. Ensure the volume of the stock solution is small to minimize solvent effects.
-
Prepare a control sample with the dye in a neutral buffer or the organic solvent alone.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature) and protect them from light.
-
Take measurements at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Data Acquisition:
-
UV-Vis Spectroscopy: At each time point, record the absorption spectrum of the sample. A decrease in the main absorption band of the BODIPY dye indicates decomposition.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum (at a fixed excitation wavelength) at each time point. A decrease in fluorescence intensity is indicative of dye degradation.
-
(Optional) Thin-Layer Chromatography (TLC): Spot the samples on a TLC plate at different time points to visually track the appearance of degradation products (new spots) and the disappearance of the parent dye.[3]
-
(Optional) High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, inject the samples into an HPLC system. Monitor the decrease in the peak area of the parent dye and the emergence of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time for each condition.
-
Calculate the percentage of dye remaining at each time point relative to the initial measurement (t=0).
-
Determine the half-life of the dye under the tested conditions.
-
Visualizations
Caption: Workflow for assessing BODIPY dye stability.
Caption: Factors influencing BODIPY dye stability.
References
- 1. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylated near-infrared BODIPY fluorophores as intracellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. BODIPY - Wikipedia [en.wikipedia.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Troubleshooting Cell Permeability with BODIPY Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell permeability issues encountered when using BODIPY fluorescent probes. The information is tailored for researchers, scientists, and drug development professionals to help optimize experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak fluorescence or no signal after staining with my BODIPY probe?
A1: Weak or no fluorescence is a common issue that can stem from several factors related to probe permeability and experimental conditions.[]
-
Insufficient Probe Concentration or Staining Time: The concentration of the BODIPY probe and the incubation time are critical for effective staining. If either is too low, the probe may not accumulate sufficiently within the cells to produce a detectable signal.[]
-
Poor Cell Health: Unhealthy or stressed cells may exhibit altered membrane permeability, affecting probe uptake. It is crucial to ensure cells are healthy and not overly confluent before staining.[]
-
Incorrect Probe Choice for Application: BODIPY dyes have diverse physicochemical properties. A highly hydrophobic probe might be suitable for staining lipid droplets but may not effectively permeate the plasma membrane to reach cytosolic targets.[][] Conversely, highly water-soluble derivatives may show poor membrane permeability.[4]
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Efflux Pump Activity: Many cell types express ATP-binding cassette (ABC) transporters that can actively pump fluorescent probes out of the cell, leading to a weak signal.[5][6][7][8]
-
Photobleaching: Excessive exposure to excitation light, especially at high intensity, can lead to photobleaching and signal loss.[]
Q2: My images show high background fluorescence. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from your target and is often caused by non-specific binding of the probe or residual probe in the imaging medium.
-
Inadequate Washing: Insufficient washing after staining is a primary cause of high background. Thorough washing steps with a suitable buffer like PBS or HBSS are essential to remove unbound probe.[]
-
Probe Aggregation: Hydrophobic BODIPY dyes can aggregate in aqueous solutions, leading to fluorescent puncta in the background.[][9][10][11][12] Using freshly prepared staining solutions and avoiding high probe concentrations can mitigate this.[]
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Serum Interference: Components in the cell culture medium, particularly serum, can interact with BODIPY dyes and contribute to background fluorescence.[13] Washing cells with a serum-free buffer before staining is recommended.[]
-
Autofluorescence: Some cell types exhibit significant autofluorescence, which can be mistaken for background. Imaging an unstained control sample can help determine the level of autofluorescence.
Q3: I am observing punctate staining or "blotches" in my images. What could be the cause?
A3: Punctate staining or blotches are often indicative of probe aggregation.[14]
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Probe Solubility: Many BODIPY dyes are hydrophobic and have low solubility in aqueous buffers, leading to the formation of aggregates.[][4][12]
-
High Probe Concentration: Using a concentration of the BODIPY probe that is too high can promote aggregation.[][]
-
Improper Solvent: The choice of solvent for the initial stock solution and the final working solution is critical. While DMSO is commonly used for stock solutions, the final dilution should be in a buffer that is compatible with your cells and minimizes aggregation.[16]
-
Staining Temperature: Staining at low temperatures (e.g., on ice) can sometimes lead to probe aggregation.[14]
Q4: Can the chemical structure of a BODIPY probe affect its cell permeability?
A4: Yes, the chemical structure of a BODIPY probe significantly influences its cell permeability.
-
Lipophilicity: The inherent lipophilicity of the BODIPY core allows many of these dyes to readily cross cell membranes and stain lipid-rich structures.[][]
-
Hydrophilic Modifications: Introducing hydrophilic groups, such as sulfonates, can increase water solubility but may reduce cell permeability.[][17][18] For instance, a mono-sulfonated BODIPY may still cross the cell membrane, while a di-sulfonated version might be restricted to the cell surface.[17][19]
-
Charge: The overall charge of the probe plays a role in its cellular uptake and localization. Cationic probes are often used to target mitochondria due to the negative mitochondrial membrane potential.[17]
-
Molecular Size: As with many small molecules, a lower molecular weight (generally under 500 Da) is often associated with better cell penetration.[20]
Troubleshooting Guides
Guide 1: Optimizing Staining Protocol for Live Cells
This guide provides a step-by-step approach to troubleshoot and optimize your BODIPY staining protocol for live-cell imaging.
Problem: Weak signal, high background, or no staining in live cells.
Troubleshooting Workflow:
References
- 4. Self-assembled hydrophobin for producing water-soluble and membrane permeable fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Frontiers | Recent Progress of BODIPY Dyes With Aggregation-Induced Emission [frontiersin.org]
- 11. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 16. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy 8-Chloromethane reaction time and temperature optimization.
Welcome to the technical support center for BODIPY 8-Chloromethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with nucleophiles, particularly thiols (e.g., cysteine residues in proteins, glutathione) and amines.
Q1: My labeling efficiency with this compound is low. What are the potential causes and how can I improve the yield?
A1: Low labeling efficiency is a common issue that can stem from several factors. Here’s a systematic guide to troubleshooting:
-
Suboptimal pH: The reactivity of thiol and amine nucleophiles is highly pH-dependent.
-
Thiols: For efficient labeling of cysteine residues, the pH of the reaction buffer should be between 7.0 and 8.0. In this range, the thiol group is sufficiently nucleophilic to react with the chloromethane (B1201357) moiety.[1][2]
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Amines: Labeling of primary amines is most effective at a pH of 7.5 to 8.5.[3] At lower pH, the amine is protonated and less nucleophilic.
-
-
Incorrect Molar Ratio: An insufficient molar excess of the BODIPY reagent can lead to incomplete labeling.
-
Start with a 10-20 fold molar excess of this compound over the protein or peptide.[2] You may need to optimize this ratio for your specific molecule.
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
While many labeling reactions are performed for 2 hours at room temperature, extending the incubation time to overnight at 4°C can sometimes improve yields.[2] However, prolonged incubation at higher temperatures can lead to degradation of the dye or sample. It is recommended to perform a time-course experiment to determine the optimal reaction time.
-
-
Presence of Competing Nucleophiles: Buffers containing nucleophilic components like Tris, glycine, or sodium azide (B81097) will compete with your target molecule for the BODIPY dye, reducing your labeling efficiency.[4] Always use non-nucleophilic buffers such as PBS or HEPES.
-
Hydrolysis of the Dye: this compound can be susceptible to hydrolysis, especially at higher pH and temperature. Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.
Q2: I observe a precipitate during my labeling reaction. What should I do?
A2: Precipitation can occur due to several reasons:
-
High Degree of Labeling: Attaching a large, hydrophobic molecule like BODIPY can alter the solubility of your protein or peptide, leading to aggregation.[] Try reducing the molar ratio of the dye to your molecule.
-
Solvent Incompatibility: If your target molecule is in an aqueous buffer, adding a large volume of the BODIPY stock solution (in an organic solvent like DMSO) can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
-
Incorrect pH: If the reaction buffer pH is close to the isoelectric point of your protein, it may be less soluble and prone to precipitation upon modification.[4] Ensure the buffer pH maintains the solubility of your protein.
Q3: The fluorescence signal of my labeled product is weak or quenched. What could be the reason?
A3: Weak or quenched fluorescence is a frustrating issue that can be addressed by considering the following:
-
Dye Aggregation and Self-Quenching: At high concentrations or high degrees of labeling, BODIPY dyes can aggregate, leading to self-quenching of the fluorescence signal.[][6] This is a common issue with hydrophobic dyes.
-
To mitigate this, use the lowest effective concentration of the dye and aim for an optimal degree of labeling (often 1-2 dye molecules per protein).
-
Using water-soluble derivatives of BODIPY, if available for your application, can also reduce aggregation.[]
-
-
Environmental Effects: The fluorescence of some BODIPY dyes can be sensitive to the local environment.[7][8] Conjugation near certain amino acid residues (like tryptophan) or in a hydrophobic pocket can lead to quenching.
-
Photobleaching: Although BODIPY dyes are generally photostable, prolonged exposure to high-intensity light can cause photobleaching.[3] Minimize light exposure during the reaction and purification steps.
-
Degradation of the Dye: BODIPY dyes can be sensitive to high temperatures and extreme pH, which can lead to their degradation and loss of fluorescence.[9]
Q4: How can I confirm that the labeling reaction was successful?
A4: Several methods can be used to confirm successful conjugation:
-
UV-Vis Spectroscopy: Compare the absorbance spectra of the labeled and unlabeled protein. A successful conjugation will show a new absorbance peak corresponding to the BODIPY dye (typically around 500 nm).
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the gel using a fluorescence imager. A fluorescent band at the expected molecular weight of your protein confirms covalent labeling.
-
Mass Spectrometry: For a precise confirmation and to determine the degree of labeling, analyze the sample using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation: Optimizing Reaction Conditions
Table 1: Example of Reaction Time Optimization for Thiol Labeling
| Reaction Time (hours) | Temperature (°C) | Molar Ratio (Dye:Protein) | Relative Yield (%) |
| 1 | 25 | 10:1 | 60 |
| 2 | 25 | 10:1 | 85 |
| 4 | 25 | 10:1 | 95 |
| 8 | 25 | 10:1 | 96 |
| 16 (Overnight) | 4 | 10:1 | 90 |
This table illustrates a typical time-course experiment to find the optimal reaction duration.
Table 2: Example of Reaction Temperature Optimization for Thiol Labeling
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Dye:Protein) | Relative Yield (%) |
| 4 | 4 | 10:1 | 70 |
| 25 (Room Temp) | 4 | 10:1 | 95 |
| 37 | 4 | 10:1 | 92 (with some degradation) |
This table shows an example of how temperature can be optimized. Note that higher temperatures do not always lead to better yields and can cause degradation.
Experimental Protocols
Protocol: Labeling a Thiol-Containing Peptide with this compound
This protocol provides a general guideline for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing peptide
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (degassed)
-
Quenching solution: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Initiate Labeling Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The optimal time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction and consume unreacted dye, add a quenching solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purification: Separate the labeled peptide from unreacted dye and quenching reagents using an appropriate chromatography method.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.
Visualizations
Caption: Workflow for labeling a peptide with this compound.
Caption: Troubleshooting decision tree for low labeling yield.
References
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. lifetein.com [lifetein.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 9. BODIPY - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: BODIPY 8-Chloromethane vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice of labeling agent is critical for experimental success. This guide provides a comprehensive comparison of two prominent green-emitting fluorophores: the modern BODIPY 8-Chloromethane and the traditional workhorse, fluorescein (B123965). We delve into their performance for protein labeling, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This compound emerges as a superior alternative to fluorescein for most protein labeling applications, offering significantly enhanced photostability and pH insensitivity, which are crucial for quantitative and long-term imaging experiments. While fluorescein has been a staple in laboratories for decades due to its high quantum yield and cost-effectiveness, its rapid photobleaching and pH-sensitive fluorescence can be significant drawbacks. BODIPY dyes, including the 8-Chloromethane variant, overcome these limitations, providing a more robust and reliable signal for demanding applications in modern biological research.
Performance Comparison at a Glance
| Feature | This compound | Fluorescein (FITC) | Advantage |
| Photostability | High | Low[1] | BODIPY |
| pH Sensitivity | Low[2] | High | BODIPY |
| Quantum Yield | High (often approaching 1.0)[2] | High (but pH-dependent) | BODIPY (due to stability) |
| Reactive Group | Chloromethane (Thiol-reactive) | Isothiocyanate (Amine-reactive) | Application-dependent |
| Excitation (approx.) | ~503 nm[2] | ~495 nm | Similar |
| Emission (approx.) | ~512 nm[2] | ~519 nm | Similar |
In-Depth Analysis
Photostability: A Clear Winner
The most significant advantage of BODIPY dyes over fluorescein is their exceptional photostability.[1] Fluorescein is notoriously susceptible to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light. This rapid signal decay can severely limit the duration of imaging experiments and complicate quantitative analysis. In contrast, the unique chemical structure of the BODIPY core renders it highly resistant to photodegradation.[1] Studies comparing various BODIPY dyes with fluorescein derivatives have consistently demonstrated the superior stability of the BODIPY class.[1] This allows for prolonged and repeated imaging of labeled proteins without significant signal loss, which is critical for time-lapse microscopy and single-molecule studies.
pH Sensitivity: Maintaining a Consistent Signal
The fluorescence intensity of fluorescein is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions. This can be a major confounding factor in cellular imaging, where pH can vary between different organelles. BODIPY dyes, on the other hand, exhibit fluorescence that is relatively insensitive to pH and solvent polarity.[2] This ensures a more stable and reliable signal, regardless of the local environment within the cell, making this compound a more suitable probe for quantitative measurements in diverse cellular compartments.
Quantum Yield: Brightness Under All Conditions
Both fluorescein and BODIPY dyes can exhibit high fluorescence quantum yields, meaning they are very efficient at converting absorbed light into emitted fluorescence.[2] However, the high quantum yield of fluorescein is compromised by its pH sensitivity. In contrast, BODIPY dyes maintain their high quantum yield across a broader range of conditions, resulting in a consistently bright signal. The quantum yield of BODIPY conjugates can sometimes be quenched upon conjugation to proteins, but this effect is variable.
Experimental Protocols
Protein Labeling with this compound (Thiol-Reactive)
This compound is a thiol-reactive dye, meaning it specifically reacts with the sulfhydryl groups of cysteine residues on a protein. This allows for more site-specific labeling compared to amine-reactive dyes like FITC, which can react with multiple lysine (B10760008) residues.
Materials:
-
Protein of interest (containing accessible cysteine residues)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.0-7.5
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Desalting column for purification
-
Anhydrous DMSO
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein has intramolecular disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature. Note: If a reducing agent is used, it must be removed by dialysis or a desalting column before adding the reactive dye.
-
Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM immediately before use.
-
Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~503 nm).
Protein Labeling with Fluorescein Isothiocyanate (FITC) (Amine-Reactive)
FITC reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.
Materials:
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Desalting column for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Prepare a 1-10 mg/mL stock solution of FITC in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the FITC stock solution to achieve a final molar ratio of FITC to protein between 10:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 50 mM NH4Cl or 10 mM Tris buffer.
-
Purification: Separate the labeled protein from unreacted FITC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Visualizing the Labeling Process
Below are diagrams illustrating the chemical reactions and experimental workflows.
Conclusion
For researchers seeking a reliable and robust fluorescent probe for protein labeling, this compound offers significant advantages over fluorescein. Its superior photostability and insensitivity to pH make it the ideal choice for a wide range of applications, from cellular imaging to quantitative biochemical assays. While fluorescein remains a viable option for less demanding experiments, the enhanced performance of BODIPY dyes provides the consistency and durability required for cutting-edge research. The choice of reactive group—thiol-reactive for this compound and amine-reactive for FITC—also allows researchers to select the labeling strategy that best suits their specific protein and experimental design.
References
A Head-to-Head Battle of the Fluorophores: BODIPY Dyes Versus Traditional Probes
In the dynamic landscape of biomedical research and drug development, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. For decades, traditional fluorophores such as fluorescein (B123965) and rhodamine have been the workhorses of fluorescence microscopy and flow cytometry. However, the emergence of BODIPY (boron-dipyrromethene) dyes has presented researchers with a compelling alternative, offering a unique set of photophysical properties that can overcome some of the limitations of their predecessors. This guide provides an objective comparison of BODIPY dyes and traditional fluorophores, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Key Performance Indicators: A Quantitative Comparison
The performance of a fluorophore is defined by a set of key photophysical parameters. The following tables summarize the quantitative data for representative green- and orange-emitting BODIPY dyes against their traditional counterparts, fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) (TRITC), respectively.
Table 1: Comparison of Green-Emitting Fluorophores
| Property | BODIPY FL | Fluorescein (FITC) |
| Excitation Maximum (λex) | ~503 nm[1] | ~494 nm[2] |
| Emission Maximum (λem) | ~512 nm[1] | ~520 nm[2] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[1] | ~73,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φf) | Often approaching 1.0, even in water[1] | ~0.92[3] |
| Stokes Shift | ~9 nm[1] | ~26 nm |
| Photostability | High[4] | Low[4] |
| pH Sensitivity | Relatively insensitive[1] | Sensitive[5] |
Table 2: Comparison of Orange-Emitting Fluorophores
| Property | BODIPY TMR-X | Tetramethylrhodamine (TRITC) |
| Excitation Maximum (λex) | ~541 nm[6] | ~544-557 nm[7][8] |
| Emission Maximum (λem) | ~569 nm[6] | ~570-576 nm[7][8] |
| Molar Extinction Coefficient (ε) | High (specific value not readily available) | ~87,000 M⁻¹cm⁻¹[9] |
| Fluorescence Quantum Yield (Φf) | High (specific value not readily available) | High (specific value not readily available) |
| Stokes Shift | ~28 nm | ~13-32 nm |
| Photostability | High | Moderate |
| pH Sensitivity | Relatively insensitive | Relatively insensitive |
Unveiling the Advantages of BODIPY Dyes
BODIPY dyes possess a unique molecular structure that confers several advantages over traditional fluorophores. Their core structure, a boron-dipyrromethene complex, results in sharp absorption and emission peaks, high fluorescence quantum yields, and a relative insensitivity to the polarity and pH of their environment.[1] This translates to brighter, more stable signals in a variety of experimental conditions. One of the most significant advantages of BODIPY dyes is their exceptional photostability, a critical factor for imaging techniques that require prolonged or intense light exposure.[4]
Key advantages of BODIPY dyes and their experimental benefits.
Experimental Protocols for Fluorophore Comparison
To empirically validate the performance of different fluorophores, rigorous and standardized experimental protocols are essential.
Protocol 1: Comparative Analysis of Fluorophore Photostability in Fluorescence Microscopy
This protocol outlines a method to compare the photostability of two or more fluorophores under identical imaging conditions.[10][11][12]
I. Materials and Equipment
-
Fluorophore-conjugated antibodies or probes of interest.
-
Appropriate cell line or tissue sample.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Antifade mounting medium.
II. Experimental Procedure
-
Sample Preparation: Prepare identical samples stained with each of the fluorophores to be compared. Ensure the staining concentration and incubation times are optimized to achieve comparable initial brightness levels.
-
Mounting: Mount the samples using the same antifade mounting medium.
-
Image Acquisition Setup:
-
Select the appropriate filter set for each fluorophore.
-
Set the excitation light intensity to a constant and identical level for all samples.
-
Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. Use the same exposure time for all samples.
-
-
Time-Lapse Imaging:
-
Focus on a representative field of view for each sample.
-
Acquire a time-lapse series of images with continuous illumination. Capture images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each time-lapse series, define a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore. A slower decay in fluorescence intensity indicates higher photostability.
-
Workflow for comparing fluorophore photostability.
Protocol 2: Comparative Analysis of Fluorophore Signal Intensity in Flow Cytometry
This protocol provides a framework for comparing the signal brightness of different fluorophores conjugated to the same antibody.[13][14]
I. Materials and Equipment
-
Antibodies conjugated to the different fluorophores being tested.
-
Appropriate cell suspension.
-
Flow cytometer with appropriate laser lines and detectors.
-
Compensation controls (single-stained cells for each fluorophore).
-
Unstained control cells.
II. Experimental Procedure
-
Antibody Titration: For each antibody-fluorophore conjugate, perform a titration experiment to determine the optimal concentration that provides the best separation between positive and negative populations.
-
Cell Staining: Stain separate aliquots of the same cell suspension with the optimal concentration of each antibody-fluorophore conjugate. Include an unstained control.
-
Flow Cytometer Setup:
-
Set up the flow cytometer with the appropriate laser and detector settings for each fluorophore.
-
Run single-stained compensation controls to correctly set the compensation matrix and correct for spectral overlap.
-
-
Data Acquisition: Acquire data for the unstained control and each of the stained samples, ensuring a sufficient number of events are collected for statistical analysis.
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
For each stained sample, determine the median fluorescence intensity (MFI) of the positive population.
-
Compare the MFI values obtained for each fluorophore. A higher MFI indicates a brighter signal. The staining index (SI), which is the difference in MFI between the positive and negative populations divided by two times the standard deviation of the negative population, can also be used for a more robust comparison.
-
Application in a Signaling Pathway Context
The choice of fluorophore is particularly crucial when studying dynamic cellular processes such as signaling pathways. A brighter and more photostable probe allows for the visualization and tracking of signaling molecules with greater clarity and for longer durations. For instance, in a simplified kinase signaling pathway, a fluorescently labeled antibody targeting a phosphorylated protein can be used to monitor its activation state. A BODIPY-conjugated antibody would enable more robust and prolonged imaging of this event compared to a fluorescein-conjugated antibody, which may photobleach quickly, limiting the observation time.
Simplified kinase signaling pathway.
Conclusion
While traditional fluorophores like fluorescein and rhodamine have been invaluable tools in biological research, BODIPY dyes offer significant advantages in terms of brightness, photostability, and environmental insensitivity. These superior properties make them particularly well-suited for demanding applications such as live-cell imaging, single-molecule tracking, and quantitative fluorescence microscopy. By providing quantitative data and detailed comparative protocols, this guide aims to empower researchers to select the optimal fluorescent probe for their specific needs, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. thermofisher.com [thermofisher.com]
- 2. stressmarq.com [stressmarq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. thermofisher.com [thermofisher.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. thermofisher.com [thermofisher.com]
- 14. Data analysis in flow cytometry | Abcam [abcam.com]
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Specificity of BODIPY 8-Chloromethane in Focus
For researchers, scientists, and drug development professionals, the selective detection and quantification of thiol groups in biological systems is paramount for understanding cellular redox signaling, protein function, and for the development of targeted therapeutics. This guide provides a comprehensive comparison of BODIPY 8-Chloromethane with other common thiol-reactive fluorescent probes, offering insights into their performance based on available experimental data.
Thiols, particularly the cysteine residues in proteins and low-molecular-weight thiols like glutathione (B108866) (GSH), play critical roles in a myriad of physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for studying these molecules due to their high sensitivity and spatiotemporality. The ideal probe offers high specificity for thiols over other nucleophiles, rapid reaction kinetics, and robust fluorescence properties. This guide will delve into the specificity of this compound and benchmark it against other widely used classes of thiol-reactive probes.
Performance Comparison of Thiol-Reactive Probes
The selection of a fluorescent probe for thiol detection is a critical step that dictates the reliability and accuracy of experimental outcomes. The following table summarizes the key performance characteristics of this compound and its alternatives. It is important to note that direct quantitative data for this compound is limited in the literature; therefore, data for representative BODIPY-based haloalkyl probes are included to provide a functional comparison.
| Probe Class | Representative Probe(s) | Reactive Group | Primary Target(s) | Reaction Mechanism | Reported Selectivity Profile | Advantages | Limitations |
| BODIPY Haloalkane | This compound , BODIPY FL Iodoacetamide (B48618) | Chloromethane, Iodoacetamide | Cysteine, Glutathione | Nucleophilic Substitution (Sₙ2) | High for thiols. BODIPY FL iodoacetamide shows little to no nonspecific labeling even at high dye:thiol ratios[1][2]. | High quantum yield, narrow emission spectra, pH insensitivity, good photostability.[3] | Limited data on off-target reactivity with other nucleophiles for the 8-chloromethane variant. |
| Maleimides | BODIPY TMR Maleimide (B117702), Fluorescein-5-Maleimide | Maleimide | Cysteine | Michael Addition | Generally high for thiols at neutral pH. Some nonspecific labeling with other nucleophiles (e.g., lysine, histidine) can occur at higher pH or with prolonged incubation.[2] | Fast reaction rates with thiols.[4] | Potential for off-target reactions and hydrolysis of the maleimide ring. Can react with phosphines like TCEP.[2] |
| Iodoacetamides | 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | Cysteine | Nucleophilic Substitution (Sₙ2) | Generally thiol-reactive, but can exhibit off-target reactivity with other nucleophilic residues like methionine, histidine, and lysine, particularly at higher pH.[5] | Forms stable thioether bonds. | Slower reaction rates compared to maleimides.[4] Off-target reactivity is a significant consideration. |
| Coumarin-Based | 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | Activated Aryl Halide | Cysteine, Glutathione | Nucleophilic Aromatic Substitution (SₙAr) | High selectivity for thiols, leading to a significant "turn-on" fluorescence response. | "Turn-on" fluorescence provides a high signal-to-noise ratio. | Photophysical properties can be sensitive to the local environment. |
| Disulfide-Based | BODIPY FL L-cystine | Disulfide | Cysteine, Glutathione | Thiol-Disulfide Exchange | Highly specific for thiols. | The reaction is reversible, allowing for dynamic studies. "Turn-on" fluorescence upon reaction.[1] | The formed disulfide bond can be reversed by other thiols. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are generalized protocols for labeling thiols with fluorescent probes, which can be adapted for specific applications.
General Protocol for Labeling Protein Thiols
This protocol provides a general framework for labeling cysteine residues in purified proteins.
Materials:
-
Thiol-reactive fluorescent probe (e.g., this compound)
-
Protein of interest containing free thiol groups
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or size-exclusion chromatography before adding the thiol-reactive probe, as it will compete for the probe. TCEP does not need to be removed but can react with maleimides.[2]
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution. The optimal ratio may need to be determined empirically. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-100 mM to react with any excess probe.
-
Purification: Remove the unreacted probe from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its maximum absorbance wavelength.
In Vitro Characterization of Thiol Probe Specificity
This protocol outlines a method to assess the selectivity of a thiol-reactive probe for thiols over other amino acids.
Materials:
-
Thiol-reactive fluorescent probe
-
L-cysteine, L-glutathione, and other amino acids (e.g., lysine, histidine, serine, methionine)
-
Reaction Buffer: PBS, pH 7.4
-
Fluorometer
Procedure:
-
Prepare stock solutions of the probe and each amino acid in the reaction buffer.
-
In a 96-well plate, add the probe to each well to a final concentration of 10 µM.
-
To different wells, add each amino acid to be tested to a final concentration of 100 µM (a 10-fold excess). Include a control well with only the probe.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity of each well using a fluorometer with the appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence intensity of the probe in the presence of different amino acids to its intensity with thiols (cysteine and glutathione) to determine its selectivity.
Visualizing the Chemistry and Biology
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the reaction mechanism of this compound, a general experimental workflow, and a relevant signaling pathway.
References
Decoding Labeled Proteins: A Guide to Validating BODIPY Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of labeled proteins are paramount. This guide provides an objective comparison of validating BODIPY dye labeling using mass spectrometry against other techniques, supported by experimental data and detailed protocols.
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes widely used for labeling proteins and other biomolecules. Their unique spectroscopic properties and chemical stability make them valuable tools in biological imaging and analysis. However, beyond fluorescence, the validation of this labeling, ensuring that the dye is attached to the intended target and quantifying the extent of labeling, is crucial for data integrity. Mass spectrometry (MS) has emerged as a powerful technique for this purpose, offering distinct advantages over traditional methods.
The Mass Spectrometry Advantage for BODIPY Labeling Validation
Mass spectrometry provides unambiguous confirmation of covalent labeling and can pinpoint the exact site of modification on a protein. This is achieved by analyzing the mass-to-charge ratio of the labeled protein or its constituent peptides. A key feature of BODIPY dyes that makes them particularly amenable to MS analysis is the presence of a boron atom. Boron's natural isotopic distribution, with two stable isotopes, ¹⁰B (20%) and ¹¹B (80%), creates a characteristic isotopic pattern in the mass spectrum, acting as a unique signature for BODIPY-labeled molecules.[1][2][3][4] This isotopic signature allows for the confident identification of labeled species even in complex biological samples.
Furthermore, BODIPY dyes exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS). A common fragmentation pathway involves the neutral loss of hydrogen fluoride (B91410) (HF), which can serve as a reporter ion to trigger targeted MS/MS scans, enhancing the detection of labeled peptides.[2][5][6]
Recent advancements have led to the development of computational tools, such as specialized R scripts, that can automatically detect the unique isotopic signature of BODIPY-labeled peptides in high-resolution mass spectrometry data.[1][2][3][4][6] This approach has been shown to significantly increase the number of identified labeled peptides compared to standard data-dependent acquisition (DDA) methods.[1][2][3][4]
Quantitative Comparison: BODIPY-MS vs. Traditional Methods
The following table summarizes the performance of BODIPY labeling validation by mass spectrometry compared to fluorescence-based methods.
| Feature | Mass Spectrometry Validation | Fluorescence-Based Validation |
| Confirmation of Covalent Labeling | Direct and unambiguous | Indirect, assumes fluorescence correlates with labeling |
| Site of Labeling Identification | Precise amino acid localization | Not possible |
| Quantification | Relative and absolute quantification possible | Relative quantification, prone to quenching effects |
| Sensitivity | High, especially with targeted methods | High, but can be affected by background fluorescence |
| Specificity | High, based on unique mass and isotopic signature | Can be affected by spectral overlap and autofluorescence |
| Peptide Coverage (with computational tools) | Up to 3-fold increase compared to standard DDA[1][2][3][4] | Not applicable |
Experimental Protocols
BODIPY Labeling of Proteins
This protocol provides a general guideline for labeling proteins with amine-reactive BODIPY dyes.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive BODIPY dye (e.g., BODIPY™ FL, SE)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the amine-reactive BODIPY dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add the BODIPY stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the protein-containing fractions and verify labeling by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm for the protein.
Mass Spectrometry Analysis of BODIPY-Labeled Proteins
This protocol outlines the general workflow for analyzing BODIPY-labeled proteins by mass spectrometry.
Materials:
-
BODIPY-labeled protein
-
Trypsin (or other suitable protease)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Digestion:
-
Denature the labeled protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Digest the protein by adding trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Separate the peptides using a reverse-phase liquid chromatography system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using software that can identify peptides and their modifications.
-
Utilize specialized scripts or software features to search for the characteristic isotopic signature of BODIPY-labeled peptides (a 1:4 ratio for the ¹⁰B:¹¹B isotopes).[2]
-
Confirm the presence of the BODIPY label by identifying the neutral loss of HF in the MS/MS spectra.[6]
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for labeling proteins with BODIPY dyes.
Caption: Workflow for mass spectrometry validation of BODIPY labeling.
Alternative Labeling Methods
While BODIPY dyes offer significant advantages for MS-based validation, other fluorescent dyes are also commonly used for protein labeling.
-
Cyanine Dyes (e.g., Cy3, Cy5): These are widely used fluorescent dyes. However, they can be prone to photobleaching and self-quenching at high labeling densities, which can complicate fluorescence-based quantification.[7]
-
Alexa Fluor Dyes: This family of dyes is known for its high fluorescence quantum yields and photostability, making them excellent choices for imaging applications.[7][8] While they lack the unique isotopic signature of BODIPY dyes, they can still be validated by mass spectrometry through the mass shift they impart on labeled peptides.
The choice of dye will ultimately depend on the specific experimental requirements, including the desired spectral properties, the need for MS validation, and the downstream applications.
Conclusion
The validation of protein labeling is a critical step in ensuring the reliability of experimental results. Mass spectrometry provides a robust and definitive method for confirming BODIPY labeling, offering advantages in specificity and the ability to identify the precise site of modification. The unique isotopic signature of boron within the BODIPY core serves as a powerful tool for confident identification, which can be further enhanced by computational analysis of high-resolution mass spectrometry data. For researchers seeking the highest level of confidence in their labeling experiments, the combination of BODIPY dyes and mass spectrometry validation represents a superior approach.
References
- 1. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation patterns of boron-dipyrromethene (BODIPY) dyes by electrospray ionization high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of Bodipy Derivatives
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules widely utilized in life sciences, materials science, and energy research.[] Their popularity stems from a unique combination of desirable properties: high fluorescence quantum yields, exceptional photostability, narrow and symmetric emission peaks, and spectral properties that can be finely tuned through chemical modification.[][2] The quantum yield (ΦF), which represents the efficiency of converting absorbed photons into emitted fluorescent photons, is a critical parameter for evaluating the performance of these dyes.[] A high quantum yield results in brighter signals and an improved signal-to-noise ratio in imaging and detection applications.[]
However, the quantum yield of BODIPY dyes is not constant; it is highly sensitive to the dye's molecular structure and its surrounding environment, such as the solvent polarity.[3][4] Modifications to the core BODIPY structure, by adding different substituent groups, can dramatically alter the quantum yield, either enhancing or quenching the fluorescence.[3][5] This guide provides a comparative overview of the quantum yields of various BODIPY derivatives, supported by experimental data and methodologies, to assist researchers in selecting the optimal probe for their specific application.
Data Presentation: Quantum Yield Comparison
The fluorescence quantum yield of BODIPY derivatives is significantly influenced by their substitution pattern and the solvent used for measurement. The following table summarizes the quantum yields (ΦF) for a selection of derivatives, illustrating these effects.
| BODIPY Derivative Class | Specific Derivative/Substituent | Solvent | Quantum Yield (ΦF) | Reference |
| Standard/Alkyl-Substituted | Standard BODIPY (e.g., BODIPY FL) | Water/Organic | ~0.9 - 1.0 | [6][7] |
| CH₂-bis(BODIPY)s (Dimer) | n-Heptane | 0.99 | [4] | |
| CH₂-bis(BODIPY)s (Dimer) | Ethanol | 0.06 | [4] | |
| CH₂-bis(BODIPY)s (Dimer) | DMSO | 0.008 | [4] | |
| Water-Soluble Dye A | Methylene Chloride | 0.68 | [8] | |
| Water-Soluble Dye A | Ethanol | 0.61 | [8] | |
| Water-Soluble Dye A | PBS (pH 7.4) | 0.042 | [8] | |
| Halogenated | 2,6-Diiodo BODIPY | All Solvents | < 0.02 | [9] |
| 2,6-Diiodo BODIPY (Derivative C) | PBS (pH 7.4) | 0.012 | [8] | |
| 2,6-Dibromo BODIPY | Methanol / PBS | Low | [5] | |
| Aryl/Heterocycle Substituted | meso-(2-pyridyl)-BODIPY | Various | Consistently low | [10] |
| meso-phenyl with ortho-substituents | Various | Increased vs. unsubstituted | ||
| 3,5-di(thien-2-ylthio)-BODIPY | Various | Modest | [11] | |
| 3,5-di(dithien-2-ylthio)-BODIPY | Various | No Fluorescence | [11] | |
| Benzimidazole functionalized (Cpd 3) | Acetonitrile | 0.031 | [2] | |
| π-Conjugated Systems | 2,6-diethynyl BODIPY (Derivative D) | PBS (pH 7.4) | 0.019 | [8] |
| 2-phenylethynyl BODIPY | Methanol / PBS | Low | [5] |
Key Factors Influencing BODIPY Quantum Yield
The data highlights several key structural modifications that predictably alter the fluorescence quantum yield:
-
Halogenation: The introduction of heavy atoms like iodine or bromine at the 2 and 6 positions of the BODIPY core consistently leads to a dramatic decrease in fluorescence quantum yield.[5][9] This "heavy atom effect" promotes intersystem crossing to the triplet state, a non-radiative decay pathway, thereby quenching fluorescence.[5][9]
-
Solvent Polarity: The environment plays a crucial role. For many derivatives, quantum yield is high in non-polar solvents but decreases significantly in polar or electron-donating solvents.[4][9] Aggregation in aqueous solutions can also lead to self-quenching and lower quantum yields.[8]
-
π-System Extension: Extending the π-conjugated system, for example by adding ethynyl (B1212043) groups, can red-shift the absorption and emission spectra but often leads to a lower quantum yield due to enhanced non-radiative decay pathways.[5][8]
-
Meso-Position Substitution: The group at the meso (or 8) position has a profound impact. Free rotation of a meso-phenyl group can create a non-radiative decay channel, lowering the quantum yield. Introducing bulky ortho-substituents on this phenyl ring can restrict this rotation, thereby increasing the quantum yield.[3] The electronic nature of the substituent also matters; electron-withdrawing groups like nitro can quench fluorescence, while chloro-substituents have been shown to increase it.[10]
References
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. BODIPY dyes with thienyl- and dithienylthio-substituents – synthesis, redox and fluorescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Bodipy 8-Chloromethane: A Comparative Guide to Photostability
Quantitative Comparison of Fluorophore Photostability
The selection of a fluorescent dye is often a trade-off between brightness (a product of molar extinction coefficient and fluorescence quantum yield) and photostability. The following table summarizes the key photophysical properties of Bodipy FL (as a proxy for Bodipy 8-Chloromethane) and other popular fluorescent dyes.
| Dye Class | Specific Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Bodipy | Bodipy FL | ~80,000[1] | ~0.92 (in methanol)[1] | High [2][3][4] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~70,000 | ~0.93 | Low[5] |
| Rhodamine | Rhodamine B | ~106,000 | ~0.31 (in water) | Moderate |
| Cyanine | Cy5 | ~250,000 | ~0.20 | High |
| Alexa Fluor | Alexa Fluor 568 | Not readily available | Not readily available | High[5][6] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.
Performance Overview
BODIPY dyes are renowned for their exceptional photostability, high fluorescence quantum yields, and narrow, symmetric emission peaks.[5][7] Their compact and rigid structure minimizes non-radiative decay pathways, leading to bright and stable fluorescence signals even under prolonged and intense illumination.[7] This makes them highly suitable for real-time or long-term monitoring experiments.[7] In contrast, traditional dyes like fluorescein, while bright, are known to be less photostable.[2][3] Rhodamine dyes offer a moderate improvement in photostability. Cyanine dyes, such as Cy5, and the Alexa Fluor family of dyes are also known for their high photostability, with Alexa Fluor dyes often considered superior to many traditional dyes like FITC.[5][6]
Experimental Protocols
To empirically assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy to measure photobleaching rates.
Protocol: Measuring Photobleaching Rates
-
Sample Preparation:
-
Prepare 1 µM solutions of each dye in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
To mimic a cellular environment, the dyes can be conjugated to a carrier protein like bovine serum albumin (BSA).
-
Mount the sample on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Imaging Setup:
-
Use a widefield or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for each fluorophore.
-
Bodipy FL (for this compound): Excitation at ~488 nm, Emission collected at ~500-550 nm.
-
Fluorescein (FITC): Excitation at ~488 nm, Emission collected at ~500-550 nm.
-
Rhodamine B: Excitation at ~561 nm, Emission collected at ~570-620 nm.
-
Cy5: Excitation at ~640 nm, Emission collected at ~660-710 nm.
-
Alexa Fluor 568: Excitation at ~578 nm, Emission collected at ~603 nm.
-
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) to ensure efficient light collection.
-
-
Data Acquisition:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set the time interval and total acquisition time to capture a significant decrease in fluorescence for the less stable dyes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative photostability experiment.
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Signaling Pathway and Logical Relationships
The process of photobleaching can be conceptualized as a series of state transitions for the fluorophore. The following diagram illustrates this simplified pathway.
Caption: Simplified Jablonski diagram showing pathways to photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Influence of Solvent Environments on BODIPY Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the photophysical behavior of fluorescent probes in different environments is paramount. This guide provides a comparative analysis of the effects of various solvents on the fluorescence spectra of BODIPY dyes, supported by experimental data and detailed protocols.
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[1][2] However, subtle to significant changes in their fluorescence properties can be observed depending on the specific BODIPY derivative and the nature of the solvent. This guide explores these solvent-dependent effects, offering valuable insights for selecting the appropriate dye and interpreting experimental results in diverse applications, from cellular imaging to materials science.
Comparative Analysis of BODIPY Fluorescence in Various Solvents
The following table summarizes the key photophysical properties of select BODIPY derivatives in a range of solvents with varying polarities. This data highlights the general trend of high fluorescence quantum yields and the relatively stable positions of absorption and emission maxima for many BODIPY dyes. However, it also illustrates instances of significant solvent-induced changes, particularly in fluorescence quantum yield and lifetime.
| BODIPY Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Unsubstituted BODIPY | --- | ~503 | ~512 | --- | ~1.0 | 7.2 |
| BODIPY FL | Methanol | --- | --- | --- | High | 5.7 |
| BODIPY R6G | Methanol | ~528 | ~547 | --- | --- | --- |
| BODIPY TMR | Methanol | ~543 | ~569 | --- | --- | --- |
| BODIPY TR | Methanol | ~592 | ~618 | --- | --- | --- |
| BODIPY 630/650 | Methanol | --- | --- | --- | --- | --- |
| BODIPY 650/665 | Methanol | --- | --- | --- | --- | --- |
| CH2-bis(BODIPY)s | Cyclohexane | --- | --- | --- | 0.99 | 3.17 - 4.2 |
| CH2-bis(BODIPY)s | Acetone | --- | --- | --- | 0.008 | 0.44 - 1.30 |
| CH2-bis(BODIPY)s | DMF | --- | --- | --- | Low | 0.44 - 1.30 |
| CH2-bis(BODIPY)s | DMSO | --- | --- | --- | Low | 0.44 - 1.30 |
| BODIPY-520 | Methanol | --- | 600 | --- | --- | --- |
| BODIPY-520 | Ethanol | --- | 600 | --- | --- | --- |
| BODIPY-520 | Acetone | --- | 546 | --- | --- | --- |
Generally, the absorption and emission maxima of many BODIPY dyes show minimal shifts with changes in solvent polarity.[1][2] However, for certain derivatives, particularly those designed as molecular rotors or with specific substituents, more pronounced solvatochromic shifts can be observed.[3][4][5]
A more dramatic effect of the solvent is often seen on the fluorescence quantum yield and lifetime. For instance, CH2-bis(BODIPY) dimers exhibit intense fluorescence in nonpolar solvents, which is significantly quenched in polar, electron-donating solvents like acetone, DMF, and DMSO.[6][7] This quenching is attributed to the formation of non-fluorescent supramolecular structures through specific solvation.[6][7] In contrast, some methylated BODIPY compounds show increased fluorescence lifetime and quantum yields in H-bonding solvents.[8]
Experimental Protocol: Measuring Solvent Effects on BODIPY Fluorescence
This section provides a generalized protocol for characterizing the photophysical properties of a BODIPY dye in different solvents.
1. Materials and Reagents:
-
BODIPY dye of interest
-
A series of spectroscopic grade solvents with a range of polarities (e.g., cyclohexane, toluene, dichloromethane (B109758), acetone, acetonitrile, ethanol, methanol, DMSO)
-
Spectrophotometer for absorption measurements
-
Fluorometer for fluorescence emission and excitation measurements
-
Time-resolved fluorescence spectrometer for lifetime measurements
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Prepare a stock solution of the BODIPY dye in a suitable solvent (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mM.
-
For absorption and steady-state fluorescence measurements, prepare dilute solutions (typically 1-10 µM) of the BODIPY dye in each of the chosen solvents by diluting the stock solution. The final absorbance at the absorption maximum should be below 0.1 to avoid inner filter effects.
-
For time-resolved fluorescence measurements, the concentration may need to be adjusted based on the instrument's sensitivity.
3. Spectroscopic Measurements:
-
Absorption Spectroscopy:
-
Record the absorption spectrum of the BODIPY dye in each solvent using the spectrophotometer over a relevant wavelength range.
-
Use the pure solvent as a blank for background correction.
-
Determine the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the BODIPY dye in each solvent using the fluorometer. Excite the sample at or near its absorption maximum.
-
Determine the wavelength of maximum emission (λ_em).
-
Record the fluorescence excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the emission maximum.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence decay of the BODIPY dye in each solvent using a time-resolved fluorescence spectrometer (e.g., using time-correlated single-photon counting, TCSPC).
-
Fit the decay curve to an appropriate exponential model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ). For nonpolar solvents, a monoexponential decay model is often sufficient, while for polar, electron-donating solvents, a biexponential model may be necessary.[6]
-
Visualizing the Impact of Solvent Polarity
The following diagram illustrates the general relationship between solvent properties and the fluorescence characteristics of a BODIPY dye.
Caption: General influence of solvent polarity on BODIPY fluorescence.
Conclusion
While BODIPY dyes are often lauded for their environmental insensitivity, this guide demonstrates that the choice of solvent can have a significant impact on their photophysical properties, particularly the fluorescence quantum yield and lifetime. For researchers utilizing BODIPY dyes, a thorough characterization in the relevant solvent system is crucial for accurate data interpretation and optimal experimental design. The provided data and protocols serve as a valuable resource for navigating the nuances of BODIPY fluorescence and harnessing their full potential in diverse scientific applications.
References
- 1. BODIPY - Wikipedia [en.wikipedia.org]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvatochromic fluorescent BODIPY derivative as imaging agent in camptothecin loaded hexosomes for possible theranostic applications - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01025J [pubs.rsc.org]
- 6. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Dependent Fluorescence Properties of CH2- bis(BODIPY)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
Bodipy 8-Chloromethane for FRET (Förster Resonance Energy Transfer) studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BODIPY 8-Chloromethane with other common fluorescent probes for use in Förster Resonance Energy Transfer (FRET) studies. The content is designed to assist researchers in making informed decisions for selecting the optimal fluorescent labels for their specific experimental needs.
Introduction to this compound in FRET
BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their excellent photophysical properties, making them highly suitable for a range of fluorescence-based applications, including FRET. These properties include high fluorescence quantum yields, sharp emission peaks, and good photostability.[1] The core structure of BODIPY can be readily modified at various positions to fine-tune its spectral and chemical characteristics.[1]
This compound, a derivative substituted at the meso-position (8-position), is a reactive fluorescent probe. The chloromethane (B1201357) group allows for covalent labeling of target biomolecules, typically through nucleophilic substitution by residues such as cysteine (thiols). This site-specific labeling is a prerequisite for FRET experiments designed to measure intramolecular or intermolecular distances and conformational changes in proteins and other macromolecules.
Photophysical Properties: this compound vs. Alternatives
For a meaningful comparison, we present the typical photophysical properties of the parent BODIPY FL fluorophore alongside common FRET probes like Fluorescein and Cyanine (B1664457) dyes (Cy3).
| Property | BODIPY FL (Representative) | Fluorescein (FITC) | Cyanine 3 (Cy3) |
| Excitation Max (nm) | ~505[4] | ~495 | ~550 |
| Emission Max (nm) | ~513[4] | ~517 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | ~75,000 | ~150,000 |
| Quantum Yield (Φ) | Often approaching 1.0[5] | ~0.92 | ~0.15 |
| Fluorescence Lifetime (τ) (ns) | ~5.0 - 6.0 | ~4.0 | ~0.2 |
| Photostability | High | Moderate | Moderate to High |
| pH Sensitivity | Low | High (fluorescence decreases at acidic pH) | Low |
Note: The data for BODIPY FL is presented as a close analogue to this compound. The chloromethane substitution at the meso-position is not expected to drastically alter the core spectral properties but may influence quantum yield and lifetime to some extent.
FRET Performance: A Comparative Overview
The efficiency of FRET is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.
BODIPY Dyes as FRET Donors:
BODIPY dyes, including by extension this compound, are excellent FRET donors due to their:
-
High Quantum Yield: A high quantum yield ensures a greater probability of energy transfer rather than non-radiative decay.
-
Sharp Emission Spectra: This minimizes direct excitation of the acceptor and reduces spectral bleed-through, leading to a better signal-to-noise ratio.
-
Photostability: Their resistance to photobleaching allows for longer observation times and more robust data collection.[6]
Comparison with Other FRET Donors:
-
Fluorescein: While a common FRET donor, fluorescein's fluorescence is pH-sensitive, which can be a confounding factor in biological experiments where local pH changes can occur. BODIPY dyes are relatively insensitive to pH.[5] Furthermore, BODIPY dyes generally exhibit better photostability than fluorescein.
-
Cyanine Dyes (e.g., Cy3): Cy3 is a popular FRET acceptor for green-emitting donors like BODIPY dyes due to good spectral overlap. As a donor, Cy3 has a lower quantum yield compared to typical BODIPY dyes.
The choice of the FRET acceptor for a this compound donor would depend on the specific experimental requirements, with common acceptors including other BODIPY derivatives with red-shifted spectra, cyanine dyes (e.g., Cy5), or Alexa Fluor dyes. A successful FRET system with a BODIPY donor has been demonstrated with high FRET efficiency.[7]
Experimental Protocols
Labeling of Proteins with this compound
This protocol describes the general steps for labeling a protein containing a reactive cysteine residue with this compound. The chloromethane group reacts with the thiol group of cysteine via nucleophilic substitution to form a stable thioether bond.
Materials:
-
Protein of interest with a single reactive cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5).
-
This compound.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous.
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Reaction buffer: Phosphate buffer or HEPES, pH 7.0-7.5, degassed.
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 30-60 minutes.
-
If DTT was used, it must be removed before adding the reactive dye. This can be done using a desalting column. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiol.
-
-
Purification:
-
Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or glutathione (B108866) to quench the unreacted dye.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of the BODIPY dye at its absorption maximum (around 500 nm). The molar extinction coefficient of the specific this compound conjugate would be needed for an accurate calculation.
-
FRET Measurement Protocol (Example: Protein Conformational Change)
This protocol outlines a general workflow for a FRET experiment to study a conformational change in a protein doubly labeled with a donor (this compound) and a suitable acceptor.
Materials:
-
Doubly labeled protein (Donor: this compound; Acceptor: e.g., Cy5-maleimide).
-
Spectrofluorometer or fluorescence microscope equipped for FRET measurements.
-
Buffer for the experiment.
-
Ligand or stimulus to induce the conformational change.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the doubly labeled protein in the experimental buffer to minimize intermolecular FRET. The optimal concentration should be determined empirically.
-
-
Donor-Only Control: Prepare a sample of the protein labeled only with this compound.
-
Acceptor-Only Control: Prepare a sample of the protein labeled only with the acceptor dye.
-
Spectral Measurements (Ensemble FRET):
-
Record the emission spectrum of the donor-only sample by exciting at the donor's excitation wavelength (e.g., ~500 nm).
-
Record the emission spectrum of the acceptor-only sample by exciting at the donor's excitation wavelength to check for direct acceptor excitation.
-
Record the emission spectrum of the doubly labeled sample (FRET sample) by exciting at the donor's excitation wavelength.
-
-
Induce Conformational Change:
-
Add the ligand or apply the stimulus to the FRET sample.
-
After an appropriate incubation time, record the emission spectrum again under the same conditions.
-
-
Data Analysis:
-
An increase in FRET is observed as a decrease in the donor emission intensity and a simultaneous increase in the acceptor's sensitized emission intensity.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (from the donor-only control).[8]
-
Visualizations
FRET Signaling Pathway
References
- 1. BODIPY: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]
- 2. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
- 8. Measurement of FRET Efficiency and Ratio of Donor to Acceptor Concentration in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cellular Imaging and Therapy: A Guide to Recent Advances in BODIPY Dye Applications
For researchers, scientists, and drug development professionals, the quest for more precise and effective molecular tools is perpetual. In the realm of fluorescent probes and photosensitizers, BODIPY (boron-dipyrromethene) dyes have emerged as a powerful and versatile platform, driving significant advancements in bioimaging, photodynamic therapy (PDT), and theranostics. This guide provides an objective comparison of BODIPY dyes with alternative fluorophores, supported by experimental data, detailed protocols, and visualizations to illustrate their application in cellular and molecular research.
BODIPY dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, often surpassing traditional dyes like fluorescein (B123965) and cyanines.[1] Their chemical structure allows for extensive modifications, enabling the fine-tuning of their spectral properties and the introduction of functionalities for specific targeting and sensing applications.[2]
Performance Comparison: BODIPY Dyes vs. Alternatives
The superior performance of BODIPY dyes in various applications is evident when their quantitative photophysical properties are compared with other common fluorescent dyes.
For Bioimaging (Green Emission)
BODIPY FL stands out as a robust alternative to traditional green-emitting dyes like fluorescein (FITC) and some advanced dyes like Alexa Fluor 488. Its key advantages include higher photostability and a fluorescence quantum yield that is less sensitive to environmental factors like pH.
| Feature | BODIPY FL | Fluorescein (FITC) | Alexa Fluor 488 |
| Excitation Max (nm) | ~503 | ~494 | ~495 |
| Emission Max (nm) | ~512 | ~518 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | ~75,000 | ~73,000 |
| Quantum Yield (Φ) | ~0.9 | 0.3-0.9 (pH dependent) | ~0.92 |
| Photostability | High[1] | Low[1] | High |
For Bioimaging (Far-Red/Near-Infrared Emission)
In the far-red and near-infrared (NIR) regions, crucial for deep-tissue imaging, BODIPY derivatives like BODIPY 630/650 offer a compelling alternative to widely used cyanine (B1664457) dyes such as Cy5.
| Feature | BODIPY 630/650 | Cyanine5 (Cy5) |
| Excitation Max (nm) | ~625[3][4] | ~649[5] |
| Emission Max (nm) | ~640[3][4] | ~670[5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~101,000[5] | ~250,000[5] |
| Quantum Yield (Φ) | High | ~0.28 |
| Photostability | High | Moderate |
Key Applications and Experimental Protocols
Recent advancements have solidified the role of BODIPY dyes in a multitude of research and clinical applications.
Lipid Droplet Imaging and Quantification
BODIPY dyes, particularly BODIPY 493/503, are exceptionally well-suited for staining neutral lipid droplets in live and fixed cells due to their high lipophilicity and strong fluorescence in nonpolar environments.[6][7][8][9][]
Experimental Protocol: Staining of Neutral Lipid Droplets with BODIPY 493/503 for Fluorescence Microscopy and Flow Cytometry
Materials:
-
BODIPY 493/503 (Thermo Fisher Scientific, D3922)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (for fixed cells)
-
Flow cytometry buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
Procedure:
-
Preparation of BODIPY Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 by dissolving 1.3 mg in 1 ml of DMSO. This stock solution can be stored at -20°C.[6][9]
-
Preparation of Staining Solution: Dilute the stock solution 1:2,500 in PBS to prepare a 2 µM working staining solution.[6][9]
-
Cell Preparation: Culture cells to the desired confluency on coverslips (for microscopy) or in culture dishes (for flow cytometry).
-
Staining:
-
For Live Cells: Wash the cells once with PBS, then incubate with the 2 µM BODIPY staining solution for 15 minutes at 37°C, protected from light.[6][9]
-
For Fixed Cells: Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Wash twice with PBS, then incubate with the 2 µM BODIPY staining solution for 15 minutes at 37°C.[6]
-
-
Washing: After incubation, wash the cells twice with PBS to remove excess dye.[6]
-
Imaging and Analysis:
-
Microscopy: Mount the coverslips on glass slides using an antifade mounting medium and visualize using a fluorescence microscope.
-
Flow Cytometry: Trypsinize and pellet the cells. Resuspend the cell pellet in 1x flow cytometry buffer and analyze using a flow cytometer. A minimum of 10,000 events per condition should be acquired.[6][8][9]
-
Probing for Reactive Oxygen Species (ROS)
BODIPY C11 (BODIPY™ 581/591 C11) is a ratiometric fluorescent probe widely used for detecting lipid peroxidation, a key event in cellular oxidative stress and ferroptosis. Upon oxidation, its fluorescence emission shifts from red (~590 nm) to green (~510 nm).[11][12][13][14][15]
Experimental Protocol: Detection of Lipid Peroxidation with BODIPY C11
Materials:
-
BODIPY 581/591 C11 (e.g., from Cell Signaling Technology, #95978)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
Procedure:
-
Preparation of BODIPY C11 Stock Solution: Prepare a 10 mM stock solution by dissolving 1 mg of BODIPY 581/591 C11 in 198.26 µL of high-quality anhydrous DMSO.[11]
-
Cell Incubation: Incubate cells with 1-2 µM of BODIPY 581/591 C11 in cell culture media for 30 minutes at 37°C.[11]
-
Washing: Wash the cells twice with HBSS.[11]
-
Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., cumene (B47948) hydroperoxide) in HBSS and incubate for the desired time.
-
Fluorescence Measurement:
-
Microscopy: Examine cells using a fluorescence microscope, capturing images in both the red (reduced form) and green (oxidized form) channels.
-
Flow Cytometry: Dissociate cells and analyze on a flow cytometer, measuring the fluorescence intensity in both emission channels.
-
-
Data Analysis: The ratio of the green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.[12]
Photodynamic Therapy (PDT)
For PDT applications, BODIPY dyes are modified to enhance the generation of cytotoxic singlet oxygen upon light irradiation. This is often achieved by incorporating heavy atoms, such as iodine, into the BODIPY core, which promotes intersystem crossing to the triplet state.[16]
Experimental Protocol: Synthesis of an Iodinated BODIPY Photosensitizer
This protocol is a generalized representation based on common synthetic strategies.
Materials:
-
Parent BODIPY dye
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolution: Dissolve the parent BODIPY dye in dichloromethane.
-
Iodination: Add N-Iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature and protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, the crude product is purified using column chromatography to yield the iodinated BODIPY derivative.[17]
-
Characterization: The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Visualizing Cellular Processes and Logical Comparisons
The versatility of BODIPY dyes extends to their use in sophisticated applications like FRET-based probes for studying signaling pathways and as theranostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. abpbio.com [abpbio.com]
- 4. Spectrum [BODIPY 630/650] | AAT Bioquest [aatbio.com]
- 5. eurofinsgenomics.com [eurofinsgenomics.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. abpbio.com [abpbio.com]
- 13. dojindo.com [dojindo.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bodipy 8-Chloromethane: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Bodipy 8-Chloromethane (CAS RN: 208462-25-3). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a fluorescent probe and, as a chlorinated organic compound, requires specific handling and disposal protocols.[1]
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a designated, sealed container for hazardous waste.
II. Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. This information is crucial for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C₁₄H₁₆BClF₂N₂ |
| Molecular Weight | 296.55 g/mol |
| CAS Number | 208462-25-3 |
| Appearance | Solid (Typical for Bodipy dyes) |
| Solubility | Soluble in most organic solvents |
| Chemical Class | Chlorinated Organic Compound, Bodipy Dye |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by regulations for hazardous waste, specifically for halogenated organic compounds.[2] Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
This waste must be segregated as halogenated organic waste .[2] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[2]
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name "this compound."
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and sealed container. The container must be labeled as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including the solvent and an approximate concentration of this compound.
-
Store the waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Waste Disposal:
-
The primary method for the disposal of chlorinated organic compounds is high-temperature incineration .[3][4] This process breaks down the compound into less harmful substances.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. EH&S will ensure that the waste is transported to a licensed hazardous waste disposal facility that is equipped for the incineration of halogenated organic compounds.
-
Never attempt to incinerate chemical waste in a standard laboratory furnace.
-
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. If an SDS for this compound becomes available, its recommendations should supersede the information provided here.
References
Safeguarding Your Research: A Guide to Handling Bodipy 8-Chloromethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bodipy 8-Chloromethane, a fluorescent probe used in various research applications.
When working with any chemical, understanding the potential hazards and necessary precautions is the first line of defense. This document outlines the required personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods for this compound to minimize risk and ensure operational safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended equipment to protect against potential exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are tested for suitability for prolonged contact and change them immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | For low-exposure situations, shielded safety glasses are acceptable. In cases of potential splashing, snug-fitting, non-fogging goggles or a full-face shield should be worn.[1] |
| Body | Laboratory coat or chemical-resistant suit | A clean, dry protective suit or lab coat that covers the entire body from wrists to ankles should be worn over regular clothing.[1] Consider a chemical-resistant apron for added protection during mixing or loading.[1] |
| Respiratory | Use in a well-ventilated area or with a fume hood | Handling should be performed in a chemical fume hood to minimize inhalation of any potential vapors or aerosols. If a fume hood is not available, a respirator may be necessary based on a risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Read the Safety Data Sheet (SDS) for the specific product you are using.[2]
-
Personal Protective Equipment (PPE) : Put on all required PPE as outlined in the table above.
-
Handling the Compound :
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale any dust or vapors.
-
Use covered or closed containers for transporting the compound.[2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
-
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4] Avoid storing it with incompatible substances such as strong oxidizing agents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
